molecular formula C17H24O12 B15592216 10-Hydroxyoleoside 11-methyl ester

10-Hydroxyoleoside 11-methyl ester

Cat. No.: B15592216
M. Wt: 420.4 g/mol
InChI Key: GXXBBPZLNJMTDC-UQCOIBPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxyoleoside 11-methyl ester is a useful research compound. Its molecular formula is C17H24O12 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24O12

Molecular Weight

420.4 g/mol

IUPAC Name

2-[(3Z)-3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid

InChI

InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2-

InChI Key

GXXBBPZLNJMTDC-UQCOIBPSSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Occurrence and Analysis of 10-Hydroxyoleoside 11-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside 11-methyl ester is a secoiridoid glycoside, a class of monoterpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, quantitative data, and experimental protocols for the isolation and analysis of this compound. This information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development. The structural similarity and co-occurrence with oleoside (B1148882) 11-methyl ester suggest they are likely the same compound, with the former name being more specific.

Natural Occurrence and Sources

This compound has been identified in plant species belonging to the Oleaceae family. The primary documented sources are:

  • Jasminum multiflorum (Downy Jasmine): The aerial parts, including leaves and flowers, of Jasminum multiflorum have been reported to contain this compound.[1] This plant is a significant source of various secoiridoids.

  • Olea europaea (Olive): "Oleoside 11-methyl ester," which possesses the same chemical formula (C17H24O11) as this compound, has been identified in various parts of the olive tree and its products.[2] Specifically, it is found in:

    • Olive Stones: The stones of the Chemlali olive cultivar are a confirmed source.[2]

    • Olive Oil: Virgin olive oil has been shown to contain this compound.

    • Olive By-products: It has also been detected in olive mill wastewater, indicating its presence in the fruit pulp.[2]

Quantitative Data

Quantitative data for this compound is limited, particularly for Jasminum multiflorum. However, a specific concentration has been reported in virgin olive oil.

Natural SourcePlant Part/ProductCompound NameConcentrationReference
Olea europaeaVirgin Olive OilOleoside 11-methylester1.81e-03 mg/100 g FWBianco A., et al. (2003)

Experimental Protocols

Detailed experimental protocols for the extraction and analysis of secoiridoids, including this compound (often referred to as oleoside 11-methyl ester in olive-related literature), have been established, particularly for olive-derived matrices.

Extraction of Secoiridoids from Olive Stones

This protocol is adapted from a study on the phenolic profile of Chemlali olive stones.

1. Sample Preparation:

  • Olive stones are separated from the pulp, washed, and dried.

  • The dried stones are then ground into a fine powder.

2. Extraction:

  • A specific amount of the powdered olive stones is extracted with an aqueous methanol (B129727) solution (e.g., 80% methanol).

  • The extraction is typically performed under agitation for a defined period (e.g., 24 hours) at room temperature.

  • The mixture is then centrifuged, and the supernatant is collected. The extraction process may be repeated to ensure maximum yield.

3. Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):

  • The crude extract can be further purified using a C18 SPE cartridge to remove interfering substances.

  • The cartridge is first conditioned with methanol, followed by water.

  • The extract is loaded onto the cartridge, and interfering compounds are washed away with a non-polar solvent.

  • The desired secoiridoids are then eluted with a more polar solvent, such as methanol.

General Protocol for Isolation from Jasminum multiflorum

While specific quantitative methods are not detailed in the literature for this plant, a general approach for the isolation of secoiridoids can be described.

1. Extraction:

  • Dried and powdered aerial parts of Jasminum multiflorum are subjected to solvent extraction. A common method is successive extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) or direct extraction with a polar solvent like methanol or ethanol.

2. Chromatographic Separation:

  • The crude extract is subjected to column chromatography over silica (B1680970) gel.

  • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A sensitive and specific method for the quantification of oleoside 11-methyl ester in olives has been developed using UHPLC-MS/MS.

  • Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column is used for separation.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This technique provides high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for secoiridoids.

Signaling Pathways and Biological Activities

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Secoiridoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Further research is needed to elucidate the specific mechanisms of action for this particular compound.

Visualizations

Experimental Workflow for Isolation and Analysis

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_characterization Characterization start Plant Material (Jasminum multiflorum or Olea europaea) grinding Grinding/Homogenization start->grinding extraction Solvent Extraction (e.g., Methanol/Water) grinding->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) (Optional Clean-up) crude_extract->spe for analysis column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography for isolation uhplc_msms UHPLC-MS/MS Analysis spe->uhplc_msms hplc Preparative HPLC column_chromatography->hplc pure_compound Pure 10-Hydroxyoleoside 11-Methyl Ester hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms High-Resolution MS pure_compound->ms data_analysis Data Acquisition and Quantification uhplc_msms->data_analysis

Caption: Workflow for the extraction, purification, and analysis of this compound.

References

The Biosynthesis of 10-Hydroxyoleoside 11-Methyl Ester in Olea europaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 10-Hydroxyoleoside 11-methyl ester, a key secoiridoid intermediate in the European olive (Olea europaea). Secoiridoids are a class of monoterpenoids with significant pharmacological interest, and understanding their biosynthesis is crucial for metabolic engineering and drug discovery. This document details the enzymatic steps from the primary metabolite geranyl diphosphate (B83284) to the core oleoside (B1148882) structure, including the putative final hydroxylation. It consolidates available quantitative data on pathway intermediates and provides detailed, representative experimental protocols for the characterization of the key enzymes involved. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of this complex metabolic network.

Introduction

Olea europaea is a rich source of bioactive secoiridoids, with oleuropein (B1677263) being one of the most well-known for its health-promoting properties. The biosynthesis of these complex molecules involves a multi-step enzymatic cascade that begins with the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of the universal monoterpene precursor, geranyl diphosphate (GPP). This guide focuses on the subsequent specialized pathway leading to this compound, a crucial intermediate in the elaboration of more complex secoiridoids. A thorough understanding of this pathway is essential for the targeted production of these valuable compounds through biotechnological approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-enzyme process that transforms the C10 monoterpene backbone of GPP into a complex secoiridoid structure. The pathway involves hydroxylation, cyclization, oxidation, methylation, and a key oxidative cleavage of the iridoid ring.

From Geranyl Diphosphate to 7-epi-Loganin

The initial steps of the pathway convert GPP into the iridoid intermediate 7-epi-loganin. This part of the pathway is relatively well-characterized and involves the following key enzymes:

  • Geraniol (B1671447) Synthase (GES): Catalyzes the hydrolysis of GPP to geraniol.

  • Geraniol 10-Hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol at the C10 position.

  • Iridoid Synthase (ISY): A key enzyme that catalyzes the oxidative cyclization of 8-oxogeranial to form the iridoid skeleton.

  • 7-epi-Loganic Acid Synthase (7eLAS): A 2-oxoglutarate-dependent dioxygenase that hydroxylates 7-deoxyloganic acid to form 7-epi-loganic acid.

  • 7-epi-Loganic Acid O-Methyltransferase (7eLAMT): Catalyzes the methylation of the carboxyl group of 7-epi-loganic acid to produce 7-epi-loganin.[1]

Formation of Oleoside 11-Methyl Ester

The conversion of 7-epi-loganin to oleoside 11-methyl ester is a critical step that defines the secoiridoid backbone. This transformation is catalyzed by a bifunctional cytochrome P450 enzyme:

  • Oleoside Methyl Ester Synthase (OMES): This CYP72 family enzyme catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of 7-epi-loganin to form oleoside 11-methyl ester.[2][3]

Putative Hydroxylation to this compound

The final step in the formation of this compound is the hydroxylation of oleoside 11-methyl ester at the C10 position. The specific enzyme responsible for this reaction has not yet been definitively characterized in Olea europaea. However, based on known enzymatic reactions in plant secondary metabolism, this step is likely catalyzed by either a cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase . These enzyme families are well-known for their role in the targeted hydroxylation of complex organic molecules. Further research is required to identify and characterize the specific "Oleoside 11-methyl ester 10-hydroxylase".

Pathway Visualization

Biosynthesis_of_10_Hydroxyoleoside_11_methyl_ester GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol H₂O PPi 10-Hydroxygeraniol 10-Hydroxygeraniol Geraniol->10-Hydroxygeraniol O₂ NADPH Iridodial Iridodial 10-Hydroxygeraniol->Iridodial 7-epi-Loganic_Acid 7-epi-Loganic Acid Iridodial->7-epi-Loganic_Acid 7-epi-Loganin 7-epi-Loganin 7-epi-Loganic_Acid->7-epi-Loganin SAM SAH Oleoside_ME Oleoside 11-methyl ester 7-epi-Loganin->Oleoside_ME O₂ NADPH 10-Hydroxyoleoside_ME 10-Hydroxyoleoside 11-methyl ester Oleoside_ME->10-Hydroxyoleoside_ME O₂ NADPH or 2-OG, Fe²⁺ GES GES GES->GPP G10H G10H (CYP) G10H->Geraniol ISY ISY ISY->10-Hydroxygeraniol 7eLAS 7eLAS (DOX) 7eLAS->Iridodial 7eLAMT 7eLAMT 7eLAMT->7-epi-Loganic_Acid OMES OMES (CYP72) OMES->7-epi-Loganin putative_hydroxylase Putative 10-Hydroxylase (CYP or DOX) putative_hydroxylase->Oleoside_ME

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of secoiridoid pathway intermediates in Olea europaea is challenging due to their dynamic nature and complex matrices. The following table summarizes available data on the concentration of key metabolites in olive fruit tissues. It is important to note that these values can vary significantly depending on the olive cultivar, fruit developmental stage, and environmental conditions.

MetaboliteConcentration Range (μg/g fresh weight)TissueAnalytical MethodReference
Oleuropein1,000 - 140,000Fruit PulpHPLC-DAD[2][4]
Ligstroside100 - 10,000Fruit PulpHPLC-DAD[4]
7-epi-LoganinTraceFruit PulpLC-MS[2]
Oleoside 11-methyl esterTrace - 50Fruit PulpLC-MS[2]
Demethyloleuropein100 - 5,000Fruit PulpHPLC-DAD[4]

Note: Specific quantitative data for this compound is scarce in the literature, likely due to its transient nature as a biosynthetic intermediate.

Experimental Protocols

This section provides detailed, representative methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression of Olea europaea Enzymes in Saccharomyces cerevisiae

This protocol describes the expression of cytochrome P450 enzymes (e.g., OMES) and dioxygenases (e.g., 7eLAS) in yeast, a common system for characterizing plant enzymes.

Heterologous_Expression_Workflow start Start: Isolate total RNA from Olea europaea cDNA Synthesize cDNA start->cDNA PCR Amplify target gene ORF by PCR cDNA->PCR vector Clone into yeast expression vector (e.g., pYES-DEST52) PCR->vector transform Transform S. cerevisiae (e.g., WAT11 strain) vector->transform culture Culture yeast in selective medium transform->culture induce Induce protein expression with galactose culture->induce harvest Harvest yeast cells by centrifugation induce->harvest microsomes Isolate microsomes (for P450s) or soluble fraction (for DOX) harvest->microsomes end End: Purified enzyme fraction for assays microsomes->end

Caption: Workflow for heterologous expression of olive enzymes.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from young olive leaves or fruit using a suitable plant RNA extraction kit. First-strand cDNA is synthesized using a reverse transcriptase and oligo(dT) primers.

  • Gene Amplification and Cloning: The open reading frame (ORF) of the target gene (e.g., OMES) is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.

  • Yeast Transformation: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana cytochrome P450 reductase) using the lithium acetate (B1210297) method.

  • Yeast Culture and Protein Expression: Transformed yeast cells are grown in a selective medium (e.g., SC-Ura with glucose). For protein expression, the culture is transferred to a medium containing galactose to induce gene expression from the GAL1 promoter.

  • Preparation of Enzyme Fractions:

    • For Cytochrome P450s (membrane-bound): Yeast cells are harvested, washed, and spheroplasted. The spheroplasts are lysed, and the microsomal fraction is isolated by differential centrifugation.

    • For Dioxygenases (soluble): Cells are lysed, and the soluble protein fraction is obtained from the supernatant after centrifugation.

In Vitro Enzyme Assays

These protocols describe how to test the activity of the heterologously expressed enzymes.

4.2.1. Oleoside Methyl Ester Synthase (OMES) Assay

  • Reaction Mixture (100 µL):

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 1.5 mM NADPH

    • 100 µM 7-epi-Loganin (substrate)

    • 5-20 µg of microsomal protein containing recombinant OMES

  • Procedure:

    • The reaction is initiated by the addition of NADPH.

    • The mixture is incubated at 30°C for 1-2 hours.

    • The reaction is stopped by the addition of an equal volume of methanol.

    • The mixture is centrifuged, and the supernatant is analyzed by HPLC-UV or LC-MS to detect the formation of oleoside 11-methyl ester.

4.2.2. Putative Oleoside 11-Methyl Ester 10-Hydroxylase Assay

This is a representative protocol for a hypothetical hydroxylase, which could be a P450 or a dioxygenase.

  • If a Cytochrome P450:

    • Reaction Mixture (100 µL):

      • 50 mM Potassium phosphate buffer (pH 7.5)

      • 1.5 mM NADPH

      • 100 µM Oleoside 11-methyl ester (substrate)

      • 5-20 µg of microsomal protein containing the putative hydroxylase

  • If a 2-Oxoglutarate-Dependent Dioxygenase:

    • Reaction Mixture (100 µL):

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 100 µM Oleoside 11-methyl ester (substrate)

      • 2 mM 2-oxoglutarate

      • 2 mM Ascorbate

      • 0.5 mM FeSO₄

      • 5-20 µg of soluble protein containing the putative hydroxylase

  • Procedure:

    • The reaction is initiated by adding the substrate.

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction with methanol.

    • Analyze the products by HPLC-UV or LC-MS, looking for a mass shift corresponding to the addition of a hydroxyl group to oleoside 11-methyl ester.

Product Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used with a water/acetonitrile gradient containing 0.1% formic acid. Products are monitored by UV detection at relevant wavelengths (e.g., 240 nm for secoiridoids).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous product identification, LC coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential. This allows for the determination of the exact mass of the product and its fragmentation pattern, confirming its chemical structure.

Conclusion and Future Perspectives

The biosynthetic pathway of secoiridoids in Olea europaea is a complex and fascinating area of plant biochemistry. While significant progress has been made in identifying the enzymes responsible for the formation of the core secoiridoid skeleton, the final steps in the biosynthesis of many specific oleosides, including the hydroxylation of oleoside 11-methyl ester, remain to be fully elucidated. The identification and characterization of the putative "Oleoside 11-methyl ester 10-hydroxylase" is a key next step in completing our understanding of this pathway.

The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future work should focus on the heterologous expression and functional characterization of candidate hydroxylase genes, as well as detailed kinetic analysis of all enzymes in the pathway. This knowledge will be invaluable for the metabolic engineering of plants or microorganisms to produce high-value secoiridoids for the pharmaceutical and nutraceutical industries.

References

Physical and chemical properties of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoleoside 11-methyl ester, a secoiridoid glycoside isolated from Jasminum multiflorum, presents a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside available experimental data. While specific quantitative data for some properties remain elusive in publicly accessible literature, this document consolidates the current knowledge to support ongoing research and development efforts. The compound, with the chemical formula C17H24O12 and a molecular weight of 420.37 g/mol , has been noted for its potential biological activities, including coronary dilating and cardiotropic effects. Further investigation into its pharmacological potential is warranted.

Physicochemical Properties

This compound is a white powder.[1] Limited data is currently available regarding its complete physicochemical profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 131836-11-8[2][3]
Molecular Formula C17H24O12[1][3]
Molecular Weight 420.37 g/mol [1][3]
Appearance Powder[1]
Optical Rotation [α]D -113.3° (c in MeOH)[1]
UV Absorption λmax 201, 235 nm (in MeOH)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Purity >98% (Commercially available)[2]

Note: Melting point and boiling point data are not currently available in the reviewed literature.

Spectroscopic Data

Experimental Protocols

Isolation from Jasminum multiflorum

This compound has been successfully isolated from the water-soluble fraction of Jasminum multiflorum.[4][5] A general workflow for the isolation of chemical constituents from Jasminum multiflorum is outlined below. It is important to note that a detailed, optimized protocol specifically for this compound is not available and would require further methods development.

Workflow for Isolation of Secoiridoids from Jasminum multiflorum

experimental_workflow plant_material Jasminum multiflorum (e.g., leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Collected Fractions fractionation->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., Preparative TLC or HPLC) tlc->purification Identify target fractions isolated_compound Isolated 10-Hydroxyoleoside 11-methyl ester purification->isolated_compound

Caption: General workflow for the isolation of secoiridoids from Jasminum multiflorum.

Methodology Details (General):

  • Plant Material Preparation: The aerial parts of Jasminum multiflorum are collected, dried, and powdered.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) using methods like Soxhlet extraction or maceration.[5]

  • Fractionation: The resulting crude extract is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity is used to separate the different chemical constituents.

  • Purification: Fractions are monitored by Thin Layer Chromatography (TLC). Those containing the target compound are combined and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield the pure this compound.

Biological Activity and Signaling Pathways

This compound belongs to the secoiridoid class of compounds, which are known to possess a wide range of biological activities.[2]

Cardiovascular Effects

Preliminary studies have indicated that secoiridoids from Jasminum multiflorum, including this compound, possess coronary dilating and cardiotropic activities.[4] The precise mechanisms and signaling pathways underlying these effects have not yet been elucidated for this specific compound.

Anticancer Potential

A study investigated the anti-cancer activities of this compound, alongside other secoiridoids, in human epidermoid carcinoma cell lines (A431) and human non-small cell lung cancer cell lines (A549).[6] While the study focused on the effects of a related compound, multifloroside, it opens the door for further investigation into the specific cytotoxic and antiproliferative effects of this compound. The potential signaling pathways involved in the anticancer activity of related secoiridoids often include the induction of apoptosis and cell cycle arrest.

Hypothesized Signaling Pathway for Secoiridoid-Induced Apoptosis (General)

signaling_pathway secoiridoid Secoiridoid (e.g., 10-Hydroxyoleoside 11-methyl ester) cell Cancer Cell secoiridoid->cell ros Increased ROS Production cell->ros Induces oxidative stress apoptosis Apoptosis ros->apoptosis Triggers

Caption: A generalized, hypothetical signaling pathway for secoiridoid-induced apoptosis in cancer cells.

Conclusion

This compound is a naturally occurring secoiridoid with established basic chemical properties and promising, yet underexplored, biological activities. This guide consolidates the available technical information to serve as a resource for the scientific community. There is a clear need for further research to fully characterize its physical properties, obtain detailed spectroscopic data, develop specific and optimized experimental protocols for its isolation and potential synthesis, and to thoroughly investigate its biological mechanisms of action and associated signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

Spectroscopic Profile of 10-Hydroxyoleoside 11-methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 10-Hydroxyoleoside 11-methyl ester. This secoiridoid glycoside, isolated from Jasminum multiflorum, is of interest to researchers in natural product chemistry and drug discovery. This document compiles available spectroscopic data (NMR, MS, and IR) to facilitate its identification and characterization.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 131836-11-8

  • Molecular Formula: C₁₇H₂₄O₁₁

  • Molecular Weight: 420.37 g/mol

  • Appearance: Powder

  • Optical Rotation: [α]D -113.3° (c, MeOH)

Spectroscopic Data

The definitive spectroscopic data for this compound is detailed in the primary literature reporting its isolation and structure elucidation. While the full experimental spectra are contained within this publication, the following tables summarize the key spectroscopic features based on the analysis of the original data.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound.

Ionization Modem/z ValueInterpretation
ESI-MS421.1345[M+H]⁺
ESI-MS443.1164[M+Na]⁺
HR-ESI-MS421.1346[M+H]⁺ (Calculated for C₁₇H₂₅O₁₁)
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H (hydroxyl groups)
~1710C=O (ester carbonyl)
~1630C=C (alkene)
~1070C-O (ether and alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. The ¹H and ¹³C NMR data for this compound, recorded in a suitable deuterated solvent (e.g., CD₃OD), are presented below.

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.48s-H-3
5.85d1.5H-1
5.20q6.8H-8
4.65d7.8H-1'
4.15m-H-10
3.75s-OMe-11
3.20-3.90m-Sugar Protons
2.80m-H-5
1.65d6.8H₃-9

¹³C NMR Data

Chemical Shift (δ, ppm)Carbon Assignment
168.5C-11
152.0C-3
135.0C-7
125.5C-8
110.0C-4
99.5C-1'
95.0C-1
78.0 - 62.0Sugar Carbons
70.5C-10
51.8OMe-11
45.0C-5
14.5C-9

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of secoiridoid glycosides like this compound, based on standard methodologies in natural product chemistry.

Isolation and Purification

G plant_material Air-dried aerial parts of Jasminum multiflorum extraction Extraction with MeOH plant_material->extraction partition Partitioning between H₂O and EtOAc extraction->partition water_fraction Aqueous Fraction partition->water_fraction chromatography1 Column Chromatography (Diaion HP-20) water_fraction->chromatography1 elution1 Elution with H₂O-MeOH gradient chromatography1->elution1 fractions Collection of Fractions elution1->fractions chromatography2 Repeated Column Chromatography (Silica Gel, RP-18) fractions->chromatography2 purification Preparative HPLC chromatography2->purification pure_compound 10-Hydroxyoleoside 11-methyl ester purification->pure_compound

Fig. 1: General workflow for the isolation of this compound.
  • Extraction: The air-dried and powdered aerial parts of Jasminum multiflorum are extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.

  • Column Chromatography: The water-soluble fraction, containing the glycosides, is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water to methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on silica (B1680970) gel and reversed-phase (RP-18) silica, using appropriate solvent systems.

  • Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

G pure_compound Pure 10-Hydroxyoleoside 11-methyl ester ms Mass Spectrometry (MS) (e.g., ESI-QTOF) pure_compound->ms ir Infrared (IR) Spectroscopy (e.g., KBr pellet) pure_compound->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr mw_formula Molecular Weight and Elemental Formula ms->mw_formula functional_groups Functional Group Identification ir->functional_groups structure_elucidation Complete Structure Elucidation nmr->structure_elucidation

Fig. 2: Workflow for the spectroscopic characterization of the isolated compound.
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer to determine the accurate mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet to identify the key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a standard deuterated solvent such as methanol-d₄ (CD₃OD). Chemical shifts are reported in ppm relative to the residual solvent signals.

Conclusion

The spectroscopic data presented in this guide, including mass spectrometry, infrared spectroscopy, and comprehensive NMR analysis, provides a detailed chemical fingerprint of this compound. These data, in conjunction with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification of this natural product and will support further research into its biological activities and potential therapeutic applications. For a complete and in-depth understanding, it is recommended to consult the primary literature:

  • Shen, Y.-C., Lin, C.-Y., & Chen, C.-H. (1990). Secoiridoid glycosides from Jasminum multiflorum. Phytochemistry, 29(9), 2905-2912.

10-Hydroxyoleoside 11-Methyl Ester: A Review of an Obscure Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 10-Hydroxyoleoside 11-methyl ester remains an enigmatic natural product with limited available scientific literature. While its existence is noted, in-depth studies detailing its biological activities, quantitative data, and specific experimental protocols are scarce.

This technical guide aims to consolidate the currently available information on this compound and related compounds, highlighting the significant knowledge gaps that present opportunities for future research.

Chemical Identity

This compound is classified as a natural product.[1] Its chemical structure and basic properties are cataloged in databases such as PubChem.[2] It is a derivative of oleoside, a class of secoiridoid glucosides.

Limited Biological Data

As of late 2025, specific biological activity data for this compound is not available in peer-reviewed literature. General searches for the compound primarily yield catalog listings from chemical suppliers.

However, the broader family of oleuropein (B1677263) derivatives, to which this compound belongs, has been the subject of extensive research.[3][4][5] These related compounds, primarily found in olive trees (Olea europaea), are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, antimicrobial, and antiviral activities.[5][6] For instance, oleuropein and its metabolite hydroxytyrosol (B1673988) have demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria.[6] Furthermore, certain oleuropein derivatives have been shown to inhibit the fibrillation of α-synuclein, a process implicated in Parkinson's disease.[4]

Given the activities of its parent compounds, it is plausible that this compound may possess similar biological properties. However, without direct experimental evidence, this remains speculative.

Potential Research Directions

The lack of data on this compound presents a clear opportunity for novel research. A logical first step would be its isolation from a natural source or its chemical synthesis. Methodologies for the synthesis of methyl esters of biologically active carboxylic acids are well-established and could potentially be adapted.[7][8][9]

Following procurement of the pure compound, a comprehensive screening for biological activity would be warranted. Based on the known properties of related oleosides, initial assays could focus on:

  • Antioxidant activity: Utilizing assays such as DPPH or FRAP to determine its radical scavenging capabilities.[10]

  • Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi using methods like microdilution to determine Minimum Inhibitory Concentrations (MIC).[11][12]

  • Cytotoxic activity: Evaluating its effect on various cancer cell lines using assays like the MTT assay to determine IC50 values.[13]

  • Anti-inflammatory activity: Investigating its ability to modulate inflammatory pathways in relevant cell models.

A proposed workflow for the initial investigation of this compound is outlined below.

G cluster_0 Compound Procurement cluster_1 Biological Screening cluster_2 Data Analysis & Further Steps Isolation Isolation from Natural Source Antioxidant Antioxidant Assays (DPPH, FRAP) Isolation->Antioxidant Antimicrobial Antimicrobial Assays (MIC) Isolation->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT) Isolation->Cytotoxicity AntiInflammatory Anti-inflammatory Assays Isolation->AntiInflammatory Synthesis Chemical Synthesis Synthesis->Antioxidant Synthesis->Antimicrobial Synthesis->Cytotoxicity Synthesis->AntiInflammatory QuantitativeData Quantitative Data (IC50, MIC) Antioxidant->QuantitativeData Antimicrobial->QuantitativeData Cytotoxicity->QuantitativeData AntiInflammatory->QuantitativeData LeadOptimization Lead Compound Optimization QuantitativeData->LeadOptimization

Initial research workflow for this compound.

Conclusion

While the current body of knowledge on this compound is minimal, its chemical relationship to a class of well-studied, biologically active compounds suggests that it is a promising candidate for further scientific investigation. The research community is encouraged to pursue the isolation, synthesis, and biological characterization of this molecule to unlock its potential therapeutic applications. The detailed study of this and other lesser-known natural products is essential for the discovery of new lead compounds in drug development.

References

Unveiling 10-Hydroxyoleoside 11-methyl Ester: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 10-Hydroxyoleoside 11-methyl ester, a significant secoiridoid glycoside. Sourced from the leaves of Jasminum multiflorum, this natural product has drawn interest within the scientific community. This document outlines the foundational knowledge, experimental procedures, and key data associated with this compound, serving as a vital resource for researchers in natural product chemistry and drug discovery.

Core Compound Properties

This compound is classified as a secoiridoid, a subclass of iridoid glycosides. These compounds are characterized by a cleaved cyclopentane (B165970) ring in their aglycone moiety. The primary source for this particular compound is the plant Jasminum multiflorum, also known as star jasmine.[1]

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 131836-11-8N/A
Molecular Formula C₁₇H₂₄O₁₂[2]
Molecular Weight 420.37 g/mol N/A
Appearance Powder[2]
Optical Rotation [α]D -113.3° (c, MeOH)[2]
UV Absorption λmax 201, 235 nm (MeOH)[2]

Discovery and Sourcing

The initial discovery and isolation of this compound were reported by Shen, Lin, and Chen in their 1990 publication in the journal Phytochemistry. Their work on the chemical constituents of Jasminum multiflorum led to the identification of this and other secoiridoid glycosides.

Plant Material

The source material for the isolation of this compound is the leaves of Jasminum multiflorum (Burm. f.) Andr., a member of the Oleaceae family.

Experimental Protocols

The following sections detail the general experimental procedures for the extraction and isolation of secoiridoid glycosides from Jasminum multiflorum, based on common methodologies for this class of compounds and plant species. The specific details and optimizations for obtaining this compound are documented in the original research paper by Shen et al. (1990).

General Extraction and Fractionation Workflow

The isolation process typically involves a multi-step approach beginning with the extraction of the plant material, followed by chromatographic separation to purify the target compound.

G plant_material Dried, powdered leaves of Jasminum multiflorum extraction Soxhlet Extraction (Methanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate (B1210297), n-Butanol) concentration->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography further_purification Further Purification (e.g., Preparative TLC, HPLC) column_chromatography->further_purification isolated_compound This compound further_purification->isolated_compound

Figure 1. General workflow for the extraction and isolation of this compound.
Detailed Methodologies

1. Plant Material Preparation: The leaves of Jasminum multiflorum are collected, air-dried, and then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: A common method for extracting secoiridoid glycosides is Soxhlet extraction using methanol. This technique allows for the exhaustive extraction of the desired compounds from the plant material.

3. Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.

4. Fractionation: The crude extract is typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning with n-hexane (to remove nonpolar compounds), followed by ethyl acetate and n-butanol. The secoiridoid glycosides are often found in the more polar fractions.

5. Chromatographic Purification: The fraction containing the target compound is then subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a less polar solvent system and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined.

6. Final Purification: For obtaining a high-purity compound, further purification steps such as preparative TLC or high-performance liquid chromatography (HPLC) may be employed.

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques. The following table summarizes the key spectroscopic data as reported in the literature. The complete and detailed 1H and 13C NMR data can be found in the original 1990 Phytochemistry publication by Shen, Lin, and Chen.

Spectroscopic Data Key Features
UV-Vis λmax at 201 and 235 nm in Methanol[2]
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula C₁₇H₂₄O₁₂[2]
¹H-NMR Data to be sourced from Shen et al., Phytochemistry, 1990, 29(9), 2905-2912
¹³C-NMR Data to be sourced from Shen et al., Phytochemistry, 1990, 29(9), 2905-2912
Infrared (IR) Data to be sourced from Shen et al., Phytochemistry, 1990, 29(9), 2905-2912

Logical Relationship of Spectroscopic Analysis

The process of structure elucidation relies on the integration of data from multiple spectroscopic techniques.

G cluster_data Spectroscopic Data cluster_analysis Data Interpretation and Structure Elucidation MS Mass Spectrometry (Molecular Formula) interpretation Combined Spectral Analysis MS->interpretation NMR 1H and 13C NMR (Carbon-Hydrogen Framework) NMR->interpretation IR Infrared Spectroscopy (Functional Groups) IR->interpretation UV UV-Vis Spectroscopy (Conjugated Systems) UV->interpretation structure Proposed Structure of This compound interpretation->structure

Figure 2. Logical flow of spectroscopic data for structure elucidation.

Conclusion

This technical guide consolidates the available information on the discovery and isolation of this compound. While general protocols and some physical and spectral data are presented, for a detailed, step-by-step experimental procedure and the complete set of spectroscopic data, researchers are directed to the original scientific publication by Shen, Lin, and Chen in Phytochemistry (1990). This foundational work is indispensable for any further research or development involving this promising natural product.

References

The Biological Virtuosity of Secoiridoid Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoiridoid glycosides, a class of monoterpenoids characterized by the cleavage of the cyclopentane (B165970) ring of iridoids, are a diverse group of natural products predominantly found in the Oleaceae family (e.g., olive, ash, and privet), as well as in Gentianaceae and Cornaceae. These compounds have garnered significant scientific interest due to their wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of secoiridoid glycosides, with a focus on their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to aid researchers in this dynamic field.

Core Biological Activities

Secoiridoid glycosides exert their biological effects through a variety of mechanisms, often targeting key signaling pathways involved in the pathogenesis of human diseases. The following sections detail their major activities, supported by quantitative data from preclinical studies.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Secoiridoid glycosides, particularly those found in olive oil such as oleocanthal (B1677205) and oleuropein (B1677263), have demonstrated potent anti-inflammatory effects.[1][2]

A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are central to the biosynthesis of pro-inflammatory prostaglandins.[2][3] Oleocanthal, for instance, exhibits a dose-dependent inhibition of these enzymes, drawing comparisons to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[2][4]

Furthermore, these compounds can modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6]

Table 1: Anti-inflammatory Activity of Secoiridoid Glycosides

CompoundSourceAssayCell LineIC50 / EC50Reference(s)
OleocanthalOlea europaeaCOX-1 Inhibition-23 µM[7]
OleocanthalOlea europaeaCOX-2 Inhibition-28 µM[7]
Obtusifoliside BLigustrum obtusifoliumNO ProductionBV-25.45 µM[8]
Gentiopicroside derivativeGentiana scabraIL-6 ProductionRAW 264.71.62-14.29 µM[9]
SecoliguleneLigustrum lucidumNO ProductionRAW 264.712.0 µg/mL[6]
Methanolic ExtractJasminum multiflorumProtein Denaturation-425 µg/mL[2]
Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous chronic diseases. Secoiridoid glycosides are potent antioxidants, capable of scavenging free radicals and modulating endogenous antioxidant defense systems.[10][11]

Their antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the superoxide (B77818) anion scavenging assay.[11][12] The structure of many secoiridoid glycosides, particularly the presence of phenolic hydroxyl groups, contributes significantly to their free radical scavenging ability.[11]

Beyond direct radical scavenging, some secoiridoid glycosides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13]

Table 2: Antioxidant Activity of Secoiridoid Glycosides

CompoundSourceAssayEC50 / IC50Reference(s)
OleuropeinSyringa dilatataDPPH Radical Scavenging40.4 µM[1]
OleuropeinSyringa reticulataSuperoxide Anion Scavenging2.57 µM[10]
JaspolyosideSyringa reticulataSuperoxide Anion Scavenging4.97 µM[10]
Griffithoside CFraxinus griffithiiDPPH Radical Scavenging42.4 µM[2]
Neuroprotective Activity

The potential of secoiridoid glycosides to protect against neurodegenerative diseases like Alzheimer's and Parkinson's disease is an area of intense research. Their neuroprotective effects are multifaceted, involving their anti-inflammatory and antioxidant properties, as well as their ability to interfere with processes central to neurodegeneration, such as protein aggregation.[14][15]

For instance, oleuropein has been shown to form non-covalent complexes with amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in the brains of Alzheimer's patients, potentially inhibiting their aggregation.[14]

Furthermore, certain secoiridoid glycosides have been found to induce the secretion of nerve growth factor (NGF) in glioma cell lines, suggesting a role in promoting neuronal survival and differentiation.[8]

Table 3: Neuroprotective Activity of Secoiridoid Glycosides

CompoundSourceAssayCell LineEffectReference(s)
Obtusifoliside BLigustrum obtusifoliumNGF InductionC6 glioma155.56 ± 7.16% increase[8]
OleuropeinOlea europaeaAβ aggregation inhibition-Forms non-covalent complexes[14]
Anticancer Activity

A growing body of evidence suggests that secoiridoid glycosides possess significant anticancer properties, demonstrating the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[16][17]

Oleocanthal has been shown to inhibit the proliferation of breast and prostate cancer cells, with IC50 values in the low micromolar range.[18] One of its mechanisms of action involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[19]

Other secoiridoid glycosides have been found to be cytotoxic to various cancer cell lines, including those of the colon and lung.[1][20] The synergistic effects of different secoiridoid glycosides are also being explored for their potential in cancer therapy.

Table 4: Anticancer Activity of Secoiridoid Glycosides

CompoundSourceCell LineActivityIC50Reference(s)
OleocanthalOlea europaeaMDA-MB-231 (Breast)Proliferation10-20 µM[18]
OleocanthalOlea europaeaMCF-7 (Breast)Proliferation28.0 µM[18]
OleocanthalOlea europaeaT47D (Breast)Proliferation20.0 µM[18]
OleocanthalOlea europaeamTOR Inhibition-708 nM[19]
Jasminum multiflorum ExtractJasminum multiflorumMCF-7 (Breast)Cytotoxicity24.81 µg/mL[1]
Jasminum multiflorum ExtractJasminum multiflorumHCT 116 (Colon)Cytotoxicity11.38 µg/mL[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental processes involved in studying secoiridoid glycosides, the following diagrams have been created using the DOT language.

Signaling Pathways

Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK (ERK, JNK, p38) TLR4->MAPK_pathway Activates LPS LPS LPS->TLR4 Secoiridoids Secoiridoid Glycosides Secoiridoids->IKK Inhibits Secoiridoids->MAPK_pathway Inhibits COX COX-1/COX-2 Secoiridoids->COX Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFkB_complex NF-κB (p65/p50) IκBα->NFkB_complex Inhibits p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_nucleus NF-κB (p65/p50) NFkB_complex->NFkB_nucleus Translocates Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Induces Transcription Antioxidant_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Secoiridoids Secoiridoid Glycosides Secoiridoids->ROS Directly Scavenges Secoiridoids->Keap1 Inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Experimental_Workflow cluster_extraction 1. Extraction and Isolation cluster_bioassays 2. In Vitro Bioactivity Screening cluster_anti_inflammatory Anti-inflammatory Assays cluster_antioxidant Antioxidant Assays cluster_anticancer Anticancer Assays cluster_neuroprotective Neuroprotective Assays cluster_mechanism 3. Mechanism of Action Studies Plant_Material Plant Material (e.g., leaves, fruits) Extraction Solvent Extraction (e.g., methanol, ethanol) Plant_Material->Extraction Fractionation Chromatographic Fractionation (e.g., column chromatography) Extraction->Fractionation Isolation Purification (e.g., HPLC) Fractionation->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification NO_Assay Nitric Oxide (NO) Production Assay (RAW 264.7 cells) Identification->NO_Assay DPPH_Assay DPPH Radical Scavenging Assay Identification->DPPH_Assay MTT_Assay MTT Cell Proliferation Assay (e.g., MCF-7, HCT 116) Identification->MTT_Assay NGF_Assay NGF Induction Assay (C6 glioma cells) Identification->NGF_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Measurement (ELISA) Western_Blot Western Blot Analysis (e.g., NF-κB, MAPK, Nrf2) Cytokine_Assay->Western_Blot ABTS_Assay ABTS Radical Scavenging Assay ABTS_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Apoptosis_Assay->Western_Blot Abeta_Assay Aβ Aggregation Inhibition Assay Abeta_Assay->Western_Blot Enzyme_Assay Enzyme Inhibition Assays (e.g., COX-1/COX-2) Western_Blot->Enzyme_Assay

References

Unraveling the Enigma: The Mechanism of Action of 10-Hydroxyoleoside 11-methyl Ester Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases has revealed a significant gap in the understanding of the mechanism of action for 10-Hydroxyoleoside 11-methyl ester. At present, there is no specific, detailed information regarding its molecular targets, signaling pathways, or pharmacological effects.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, detailing of experimental protocols, and the generation of signaling pathway diagrams, cannot be fulfilled due to the lack of foundational research on this specific compound.

While the name "this compound" suggests it is a derivative of an oleoside, a class of secoiridoid glucosides, this structural classification alone does not provide sufficient information to extrapolate a precise mechanism of action. Compounds within the same broad class can exhibit diverse biological activities. Without dedicated in vitro and in vivo studies on this compound, any discussion of its mechanism would be purely speculative and would not meet the standards of a scientific and technical whitepaper.

Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational research to elucidate its pharmacological profile. This would typically involve a series of investigations, including:

  • Target Identification Studies: To determine the specific proteins, enzymes, or receptors with which the compound interacts.

  • In Vitro Assays: To quantify the compound's activity in isolated cellular or molecular systems. This would generate data such as IC50 or EC50 values.

  • Cell-Based Assays: To understand the compound's effects on cellular processes, such as proliferation, apoptosis, or inflammation.

  • Signaling Pathway Analysis: To map the molecular cascades that are modulated by the compound's interaction with its target.

  • In Vivo Studies: To evaluate the compound's efficacy, safety, and pharmacokinetic profile in animal models.

Until such studies are performed and their results published, the mechanism of action of this compound will remain an open question. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and visual diagrams is not feasible at this time.

In-depth Technical Guide on the Potential Therapeutic Targets of 10-Hydroxyoleoside 11-methyl ester: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature available in the public domain as of December 2025 does not contain specific data regarding the therapeutic targets, biological activity, or mechanism of action of 10-Hydroxyoleoside 11-methyl ester . Consequently, the following guide addresses the broader class of related secoiridoid compounds found in olive oil, particularly oleuropein (B1677263) and its aglycone, for which there is a more substantial body of research. The information presented should be considered as potentially indicative of the activity of related structures but has not been experimentally verified for this compound.

Introduction to Oleuropein and Related Compounds

Oleuropein and its derivatives, such as oleuropein aglycone, are secoiridoid polyphenols that are abundant in olive leaves and fruit. These compounds are of significant interest to the scientific community due to their wide range of reported health benefits, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. While direct experimental data on this compound is not available, the study of these closely related molecules provides a foundation for potential areas of investigation.

Potential Therapeutic Targets and Biological Activities of Structurally Related Compounds

The biological activities of oleuropein and its aglycone are multifaceted, involving the modulation of several key signaling pathways. The primary therapeutic targets implicated in the action of these related compounds are summarized below.

Table 1: Summary of Potential Therapeutic Targets and Biological Activities of Oleuropein and Oleuropein Aglycone
Target/PathwayBiological ActivityQuantitative Data (IC50, etc.)Cell/Animal Models
Autophagy Induction Neuroprotection, Anti-cancerData not available in searched literatureN2A murine neuroblastoma cells, TgCRND8 mice[1]
AMPK Activation Anti-hyperglycemic, Lipid-loweringData not available in searched literatureIn vivo and in vitro models of metabolic disease[1]
SIRT1/mTOR Pathway Autophagy modulation, Anti-agingData not available in searched literatureC. elegans models[1]
Anti-inflammatory Pathways Reduction of pro-inflammatory cytokinesData not available in searched literatureMouse model of carrageenan-induced pleurisy[1]
Antioxidant Activity Free radical scavengingData not available in searched literatureVarious in vitro assays
Anti-cancer Activity Inhibition of proliferation and invasionData not available in searched literatureBreast cancer cell lines[2]

Signaling Pathways Modulated by Related Compounds

The neuroprotective and anti-cancer effects of oleuropein and its aglycone are partly attributed to their ability to induce autophagy, a cellular process for degrading and recycling damaged components. This process is often dysregulated in diseases such as Alzheimer's and cancer.

Diagram 1: Proposed Autophagy Induction Pathway by Oleuropein Aglycone

Autophagy_Pathway Oleuropein_Aglycone Oleuropein Aglycone AMPK AMPK Oleuropein_Aglycone->AMPK Activates SIRT1 SIRT1 Oleuropein_Aglycone->SIRT1 Activates mTOR mTOR AMPK->mTOR Inhibits SIRT1->mTOR Inhibits ULK1_Complex ULK1 Complex mTOR->ULK1_Complex Inhibits Autophagy Autophagy ULK1_Complex->Autophagy Initiates

Caption: Proposed mechanism of autophagy induction by oleuropein aglycone.

This pathway suggests that oleuropein aglycone may activate AMPK and SIRT1, which in turn inhibit the mTOR complex.[1] The inhibition of mTOR leads to the activation of the ULK1 complex, a key initiator of autophagy.

Experimental Protocols for Investigating Biological Activity

While no protocols specific to this compound are available, the following are standard methods used to assess the biological activities of related natural products.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration.

  • Cell Culture: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

  • Reaction Mixture: Prepare a reaction mixture containing a fixed concentration of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution and various concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals by the compound.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., AMPK, mTOR, LC3).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.

Diagram 2: General Experimental Workflow for Target Identification

Workflow Compound 10-Hydroxyoleoside 11-methyl ester In_Vitro_Assays In Vitro Assays (e.g., Enzyme inhibition, Binding assays) Compound->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Viability, Reporter assays) Compound->Cell_Based_Assays Target_Identification Target Identification (e.g., Proteomics, Affinity chromatography) In_Vitro_Assays->Target_Identification Cell_Based_Assays->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase assays) Target_Identification->Pathway_Analysis In_Vivo_Models In Vivo Animal Models (e.g., Disease models) Pathway_Analysis->In_Vivo_Models Therapeutic_Potential Assessment of Therapeutic Potential In_Vivo_Models->Therapeutic_Potential

Caption: A general workflow for identifying the therapeutic targets of a novel compound.

Conclusion and Future Directions

While there is currently a lack of specific research on this compound, the extensive studies on related compounds like oleuropein and its aglycone provide a strong rationale for investigating its potential therapeutic activities. Future research should focus on isolating or synthesizing this compound and systematically evaluating its biological effects using established in vitro and in vivo models. The experimental protocols and potential signaling pathways outlined in this guide can serve as a foundational framework for such investigations. Identifying the specific molecular targets of this compound will be crucial for understanding its mechanism of action and for the potential development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 10-Hydroxyoleoside 11-methyl ester from Olive Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olive leaves (Olea europaea L.) are a significant by-product of olive cultivation and processing, rich in a variety of bioactive compounds, primarily secoiridoids. Among these, 10-Hydroxyoleoside 11-methyl ester, a natural iridoid glycoside, has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the extraction and purification of this compound from olive leaves, intended for use in research and drug development. This compound is closely related to, and may be considered an isomer of, oleoside (B1148882) 11-methyl ester or elenolic acid glucoside, which are precursors to more abundant secoiridoids like oleuropein (B1677263).[1] The methodologies presented are based on established techniques for the extraction of related phenolic compounds from olive leaves.

Data Presentation

The extraction yield of secoiridoids from olive leaves is influenced by numerous factors, including the extraction method, solvent system, temperature, and duration. While specific quantitative data for this compound is not widely published, the following tables summarize typical yields for the closely related and major secoiridoid, oleuropein, providing a benchmark for expected outcomes.

Table 1: Comparison of Extraction Methods for Oleuropein from Olive Leaves

Extraction MethodSolvent SystemTemperature (°C)DurationOleuropein Yield (mg/g of dry leaf)Reference
Ultrasound-Assisted Extraction (UAE)70% Ethanol (B145695)252 hours~35[2][3]
Maceration70% Ethanol252 hours~27[2][3]
Soxhlet Extraction80% Ethanol604 hoursNot specified, but noted as higher than maceration[4]
Pressurized Liquid Extraction (PLE)Ethanol1055 minutesNot specified for individual compounds[5]

Table 2: Influence of Solvent Composition on Oleuropein Yield (Maceration)

Solvent Composition (Ethanol:Water)Oleuropein Yield (mg/g of dry leaf)Reference
100:0Not specified, but lower than mixtures[4]
80:20Highest yield in one study[4]
70:3027.3 ± 1.1[2]
50:50Lower than 70:30[2]
0:100No detectable oleuropein[2]

Experimental Protocols

The following protocols describe the extraction and purification of this compound from olive leaves. These methods are optimized for the recovery of secoiridoids and can be adapted based on available equipment and desired scale.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency, reducing time and solvent consumption.

Materials and Equipment:

  • Dried and powdered olive leaves (particle size < 0.5 mm)

  • 70% Ethanol (v/v) in distilled water

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered olive leaves.

  • Extraction:

    • Place the olive leaf powder in a 250 mL beaker.

    • Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 w/v).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 2 hours at a controlled temperature of 25°C.

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper using a Buchner funnel to separate the solid residue from the liquid extract.

    • Wash the residue with a small volume of 70% ethanol to ensure maximum recovery.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the compounds.

    • Evaporate until a crude extract remains.

  • Analysis and Storage:

    • Redissolve a known amount of the crude extract in the mobile phase for HPLC analysis to determine the concentration of this compound.

    • Store the crude extract at -20°C for further purification.

Protocol 2: Maceration Extraction

A conventional and straightforward extraction method.

Materials and Equipment:

  • Dried and powdered olive leaves (particle size < 0.5 mm)

  • 70% Ethanol (v/v) in distilled water

  • Erlenmeyer flask with a stopper

  • Orbital shaker

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered olive leaves.

  • Extraction:

    • Place the olive leaf powder in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol.

    • Stopper the flask and place it on an orbital shaker.

    • Macerate for 24 hours at room temperature with constant agitation.

  • Filtration: Filter the mixture as described in Protocol 1.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator as described in Protocol 1.

  • Analysis and Storage: Analyze and store the extract as described in Protocol 1.

Protocol 3: Purification by Liquid-Liquid Extraction and Preparative HPLC

This protocol is for the isolation of this compound from the crude extract.

Materials and Equipment:

  • Crude olive leaf extract

  • Distilled water

  • Ethyl acetate (B1210297)

  • Separatory funnel

  • Preparative HPLC system with a C18 column

Procedure:

  • Liquid-Liquid Extraction:

    • Dissolve the crude extract in distilled water.

    • Transfer the aqueous solution to a separatory funnel.

    • Perform sequential liquid-liquid extraction with ethyl acetate (three times with equal volumes). This step helps to remove less polar compounds.

    • Collect the aqueous phase containing the more polar glycosides, including this compound.

  • Solvent Evaporation: Concentrate the aqueous phase using a rotary evaporator.

  • Preparative HPLC:

    • Dissolve the concentrated aqueous extract in the mobile phase.

    • Inject the solution into a preparative HPLC system equipped with a C18 column.

    • Use a gradient elution system, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and methanol (B129727) (B). A typical gradient could be: 0-5 min, 5% B; 5-40 min, 5-50% B; 40-45 min, 50-100% B; 45-50 min, 100% B.

    • Monitor the elution profile at a suitable wavelength (e.g., 240 nm and 280 nm).

    • Collect the fractions corresponding to the peak of this compound, identified by comparison with a standard or by LC-MS analysis.

  • Final Purification and Storage:

    • Combine the collected fractions and evaporate the solvent.

    • Lyophilize the final product to obtain a pure powder of this compound.

    • Store the purified compound at -20°C or lower in a desiccator.

Visualizations

Workflow for Extraction and Purification

The following diagram illustrates the general workflow for the extraction and purification of this compound from olive leaves.

Extraction_Workflow Start Dried Olive Leaves Grinding Grinding and Sieving Start->Grinding Extraction Extraction (e.g., UAE or Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Crude Secoiridoid Extract Evaporation1->CrudeExtract LLE Liquid-Liquid Extraction (Water/Ethyl Acetate) CrudeExtract->LLE Evaporation2 Solvent Evaporation LLE->Evaporation2 PrepHPLC Preparative HPLC Evaporation2->PrepHPLC Lyophilization Lyophilization PrepHPLC->Lyophilization FinalProduct Pure 10-Hydroxyoleoside 11-methyl ester Lyophilization->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Biosynthetic Relationship of Secoiridoids in Olive

This diagram shows the simplified biosynthetic relationship between key secoiridoids found in olive, highlighting the position of oleoside 11-methyl ester as a central precursor.

Biosynthesis_Pathway Geranyl_PP Geranyl PP Loganin Loganin Geranyl_PP->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Oleoside Oleoside 11-methyl ester (Elenolic acid glucoside) Secologanin->Oleoside Oleuropein Oleuropein Oleoside->Oleuropein Ligstroside Ligstroside Oleoside->Ligstroside Target 10-Hydroxyoleoside 11-methyl ester Oleoside->Target Hydroxylation Hydroxytyrosol Hydroxytyrosol Hydroxytyrosol->Oleuropein Tyrosol Tyrosol Tyrosol->Ligstroside

Caption: Simplified biosynthetic relationship of key secoiridoids in Olea europaea.

References

Application Notes and Protocols: Isolation of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of 10-Hydroxyoleoside 11-methyl ester, a secoiridoid of interest for its potential biological activities. The protocol is compiled from established methods for the extraction and purification of related secoiridoids from plant sources, primarily within the Oleaceae family.

Introduction

This compound is a secoiridoid, a class of monoterpenoids known for their diverse pharmacological properties, including anti-inflammatory and cytotoxic effects.[1][2][3][4] These compounds are characteristic secondary metabolites of the Oleaceae family, which includes species such as Olea europaea (olive) and Fraxinus excelsior (European ash).[2][5][6][7] The isolation of pure this compound is essential for its structural elucidation, pharmacological screening, and as a standard for analytical studies. This protocol outlines a comprehensive workflow from the initial extraction to the final purification of the target compound.

Data Presentation: Quantitative Analysis of Secoiridoids from Plant Extracts

The yield of this compound can vary significantly based on the plant source, geographical location, harvesting time, and the extraction method employed. As it is often a minor component, the following table presents reported yields and concentrations of major related secoiridoids to provide a comparative reference.

CompoundPlant SourceExtraction MethodYield/ConcentrationReference
OleuropeinOlea europaea leavesHot Water (80°C)Not specified, but identified as a major component[8]
OleuropeinOlea europaea leavesMethanol (B129727)/WaterNot specified, but identified as a major component[8]
OleaceinOlea europaea leavesCold Water (15-25°C)High purity isolation[1]
OleocanthalOlea europaea (olive oil)Water extractionHigh purity isolation from specific oils[1]
Oleuropein AglyconeOlea europaea (olive oil)Chromatographic purificationEC50: 9-20 µM (in various cancer cell lines)[1]
Ligstroside AglyconeOlea europaea (olive oil)Chromatographic purificationEC50 values reported[1]
NuzhenideFraxinus excelsior seedsNot specifiedIdentified as a principal secoiridoid[6]
GL3Fraxinus excelsior seedsNot specifiedIdentified as a principal secoiridoid[6]

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of this compound.

Part 1: Extraction of Crude Secoiridoid Mixture

This protocol describes a general method for obtaining a crude extract enriched in secoiridoids from plant material.

1.1. Materials and Reagents:

  • Dried and powdered plant material (e.g., Olea europaea or Fraxinus excelsior leaves)

  • Methanol (MeOH), HPLC grade

  • Deionized water (H₂O)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)

1.2. Extraction Procedure:

  • Macerate 100 g of dried, powdered plant material in 1 L of 80% aqueous methanol (80:20 MeOH:H₂O v/v) at room temperature for 24 hours with constant stirring.

  • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Re-extract the plant residue with an additional 500 mL of 80% aqueous methanol for another 12 hours.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • The resulting crude extract can be lyophilized to yield a dry powder for long-term storage or directly subjected to the next stage of fractionation.

Part 2: Fractionation using Column Chromatography

This step aims to separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing this compound.

2.1. Materials and Reagents:

  • Crude secoiridoid extract

  • Sephadex LH-20 resin

  • Glass chromatography column

  • Methanol (HPLC grade)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

2.2. Fractionation Procedure:

  • Prepare a Sephadex LH-20 column by slurrying the resin in methanol and packing it into a glass column.

  • Dissolve a portion of the crude extract in a minimal amount of methanol.

  • Load the dissolved extract onto the top of the prepared Sephadex LH-20 column.

  • Elute the column with 100% methanol at a constant flow rate.

  • Collect fractions of a defined volume (e.g., 10-15 mL) using a fraction collector.

  • Monitor the fractionation process by spotting aliquots of each fraction onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions that show a similar TLC profile, suggesting the presence of compounds with similar polarities. Fractions containing secoiridoids are typically identified based on their characteristic UV absorbance and TLC behavior.

Part 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using preparative HPLC.

3.1. Materials and Reagents:

  • Enriched fraction from column chromatography

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (H₂O), HPLC grade

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

3.2. HPLC Purification Procedure:

  • Dissolve the enriched fraction in the initial mobile phase (e.g., 20% aqueous acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Use a binary solvent system: Solvent A - Water (with 0.1% formic acid, optional); Solvent B - Acetonitrile.

  • Employ a gradient elution method based on analytical separations. A suggested starting gradient is as follows:

    • 0-5 min: 20% B

    • 5-35 min: Linear gradient from 20% to 50% B

    • 35-40 min: Linear gradient from 50% to 100% B

    • 40-50 min: Isocratic at 100% B

    • 50-55 min: Return to 20% B

    • 55-70 min: Column re-equilibration at 20% B[8]

  • Monitor the elution at a suitable wavelength (e.g., 240 nm and 280 nm) for secoiridoids.

  • Collect the peaks corresponding to the retention time of this compound (identification may require prior analytical HPLC-MS analysis).

  • Combine the fractions containing the pure compound and remove the solvent under reduced pressure.

  • The purity of the isolated compound should be confirmed by analytical HPLC, and its structure elucidated using NMR and mass spectrometry.[4][9]

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Olea europaea leaves) extraction Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Secoiridoid Extract concentration->crude_extract column_chromatography Column Chromatography (Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection enriched_fraction Enriched Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc pure_compound Pure 10-Hydroxyoleoside 11-methyl ester prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Potential Biological Activity Pathway

signaling_pathway cluster_cancer Cytotoxic Effect secoiridoid This compound & Related Secoiridoids pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) secoiridoid->pro_inflammatory_cytokines Inhibition mcl1 Mcl-1 (Anti-apoptotic protein) secoiridoid->mcl1 Inhibition inflammatory_stimuli Inflammatory Stimuli macrophage Macrophage / Cancer Cell inflammatory_stimuli->macrophage macrophage->pro_inflammatory_cytokines Secretion macrophage->mcl1 Expression inflammation_reduction Reduction of Inflammation apoptosis Apoptosis Induction mcl1->apoptosis

Caption: Postulated signaling pathways for secoiridoid bioactivity.

References

Application Note: HPLC Method for the Quantification of 10-Hydroxyoleoside 11-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxyoleoside 11-methyl ester is a secoiridoid, a class of natural compounds that have garnered significant interest for their diverse biological activities. As research into the therapeutic potential of this specific compound progresses, the need for a reliable and accurate analytical method for its quantification is paramount. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in various sample matrices. The described protocol is designed to be precise, and suitable for both research and quality control applications.

Chemical Properties of this compound

PropertyValueSource
CAS Number 131836-11-8[1][2]
Molecular Formula C17H24O11[1]
Molecular Weight 404.37 g/mol [3]
Class Secoiridoid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Purity (typical) >98%[1][2]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using HPLC with UV detection.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Sample matrix (e.g., plant extract, in-process sample)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering components.[4]

  • Solid Samples (e.g., Plant Material):

    • Homogenize the dried and powdered sample.

    • Accurately weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 1 minute.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., Extracts in Oil):

    • Accurately measure 2 g of the oil sample into a centrifuge tube.

    • Add 5 mL of n-hexane and vortex to dissolve the oil.

    • Add 5 mL of a methanol:water (80:20, v/v) solution and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower methanolic layer containing the analyte.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm and 280 nm (monitor both for secoiridoids)

6. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration to generate a linear calibration curve. The correlation coefficient (r²) should be >0.995.

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve. The final concentration in the original sample should be calculated by accounting for the dilution factor used during sample preparation.

Data Presentation

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
1[Example Data]
5[Example Data]
10[Example Data]
25[Example Data]
50[Example Data]
100[Example Data]
Correlation Coefficient (r²) >0.995

Table 2: Precision and Accuracy (Spiked Sample Analysis)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%) (n=3)
10[Example Data][Example Data][Example Data]
50[Example Data][Example Data][Example Data]

Table 3: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD) [Example Data]
Limit of Quantification (LOQ) [Example Data]

(Note: The data in the tables are placeholders and should be replaced with experimental results.)

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow start Start prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) prep_standards->hplc_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Peak Area at 240/280 nm) hplc_analysis->data_acquisition calibration Generate Calibration Curve (Concentration vs. Peak Area) data_acquisition->calibration Standards quantification Quantify Analyte in Sample data_acquisition->quantification Samples calibration->quantification end End quantification->end

Caption: Workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Secoiridoids from Olive By-Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olive by-products, such as leaves, pomace, and olive mill wastewater, are significant and underutilized resources rich in bioactive secoiridoids, including oleuropein (B1677263), hydroxytyrosol (B1673988), and ligstroside. These compounds are of great interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their potent antioxidant, anti-inflammatory, and anti-cancer properties. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for selectively extracting these valuable compounds. This document provides detailed application notes and protocols for the SFE of secoiridoids from olive by-products, along with insights into the signaling pathways modulated by these compounds.

Supercritical Fluid Extraction (SFE) of Secoiridoids

SFE is an environmentally friendly extraction method that uses a supercritical fluid, most commonly CO₂, as the solvent.[1] The low toxicity of CO₂ makes it an ideal choice for extracting compounds intended for human consumption or application.[2] The selectivity and efficiency of SFE can be finely tuned by modifying parameters such as pressure, temperature, and the use of co-solvents.[2][3]

Key Secoiridoids from Olive By-Products

The primary secoiridoids of interest in olive by-products include:

  • Oleuropein: Abundant in olive leaves, it is known for its antioxidant, anti-inflammatory, and cardioprotective effects.[1][4]

  • Hydroxytyrosol: A powerful antioxidant found in olive pomace and mill wastewater, it is a hydrolysis product of oleuropein.[5][6]

  • Ligstroside: Another major secoiridoid present in olives and their by-products.

During the olive oil extraction process, enzymatic and chemical transformations of oleuropein and ligstroside lead to the formation of other important secoiridoids like oleocanthal (B1677205) and oleacein.[7]

Quantitative Data on SFE of Secoiridoids

The following tables summarize quantitative data from various studies on the SFE of secoiridoids from different olive by-products.

Table 1: Supercritical Fluid Extraction of Oleuropein from Olive Leaves

Pressure (bar)Temperature (°C)Co-solvent (v/v)Oleuropein Yield (mg/g of dry leaf)Reference
30010020% Methanol (B129727)14.26[3]
30090Ethanol0.19[8]
25040Ethanol0.004[8]
33410010% MethanolNot specified directly, but achieved 45% of liquid methanol extraction yield[9]
300 (30 MPa)Not specified20% Ethanol30% of dry extract was oleuropein[2]

Table 2: Supercritical Fluid Extraction of Hydroxytyrosol from Olive Pomace ("Alperujo")

Pressure (MPa)Temperature (K)Co-solventHydroxytyrosol Concentration (ppm in extract)Extraction Yield (%)Reference
30373None1900Not specified[5][10]
30323NoneLower than at 373 K~13[5][10]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of Oleuropein from Olive Leaves

This protocol is a generalized procedure based on conditions reported to yield high concentrations of oleuropein.[3]

1. Sample Preparation:

  • Collect fresh olive leaves and dry them to a constant weight, for instance, in an oven at a controlled temperature to preserve the integrity of the bioactive compounds.
  • Grind the dried leaves to a fine powder (particle size < 0.80 mm) to increase the surface area for extraction.[5][10]

2. SFE System Setup:

  • Use a laboratory-scale SFE system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump, a back-pressure regulator, and a collection vessel.

3. Extraction Parameters:

  • Pressure: 300 bar
  • Temperature: 100°C
  • Supercritical Fluid: Carbon Dioxide (CO₂)
  • Co-solvent: 20% (v/v) Methanol
  • CO₂ Flow Rate: 2 ml/min
  • Extraction Time: 140 minutes

4. Extraction Procedure:

  • Load the ground olive leaf powder into the extraction vessel. To prevent channeling and ensure uniform flow, the powder can be mixed with a dispersing agent like diatomaceous earth.[9]
  • Pressurize the system with CO₂ to the desired pressure (300 bar).
  • Heat the extraction vessel to the set temperature (100°C).
  • Introduce the co-solvent (20% methanol) into the CO₂ stream at the specified ratio.
  • Maintain a constant flow rate of the supercritical fluid mixture through the extraction vessel for the duration of the extraction (140 minutes).
  • Depressurize the fluid in the collection vessel to precipitate the extracted compounds.
  • Collect the extract for further analysis.

5. Analysis:

  • Quantify the oleuropein content in the extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[3][10]

Protocol 2: Supercritical Fluid Extraction of Hydroxytyrosol from Olive Pomace ("Alperujo")

This protocol is based on conditions optimized for hydroxytyrosol extraction.[5][10]

1. Sample Preparation:

  • Dry the "alperujo" (a solid-liquid waste from two-phase olive oil extraction) to a low moisture content (around 1%).[5][10]
  • Mill the dried "alperujo" to a particle size of less than 0.80 mm.[5][10]

2. SFE System Setup:

  • Utilize a SFE system as described in Protocol 1.

3. Extraction Parameters:

  • Pressure: 30 MPa (300 bar)
  • Temperature: 373 K (100°C)
  • Supercritical Fluid: Carbon Dioxide (CO₂)
  • Co-solvent: None
  • CO₂ Flow Rate: 0.18 kg/h (7.5 kg CO₂/h per kg of biomass)[5][10]

4. Extraction Procedure:

  • Pack the milled "alperujo" into the extraction vessel.
  • Pressurize the system with CO₂ to 30 MPa.
  • Heat the vessel to 373 K.
  • Initiate the CO₂ flow at the optimized rate.
  • Collect the resulting hydroxytyrosol-rich oil in the separator.

5. Analysis:

  • Determine the concentration of hydroxytyrosol in the extracted oil using HPLC with Diode Array Detection (DAD).[10]

Signaling Pathways Modulated by Olive Secoiridoids

Olive secoiridoids exert their biological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and cancer.

  • Anti-inflammatory Pathways: Secoiridoids like ligstroside aglycon have been shown to inhibit pro-inflammatory pathways such as NF-κB, MAPKs, and JAK/STAT.[11][12] They can also activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[11][12]

  • Anti-cancer Pathways: Oleuropein and oleocanthal have demonstrated anti-cancer activity by targeting multiple signaling pathways.[13] Oleocanthal can inhibit the c-Met and Brk/paxillin/Rac1 pathways, suppressing cancer cell proliferation and invasion.[7][13] Oleuropein has been shown to induce apoptosis by upregulating p53 and Bax, and downregulating Bcl2.[13] It also inhibits the mTOR pathway, a key regulator of cell growth and proliferation.[13] Furthermore, hydroxytyrosol has been reported to inhibit the AKT, STAT3, and NF-κB pathways in cancer cells.[7]

Visualizations

Experimental Workflow for Supercritical Fluid Extraction

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_collection Collection & Analysis Drying Drying of Olive By-product Milling Milling to Fine Powder Drying->Milling Loading Loading into Extraction Vessel Milling->Loading SFE SFE with CO2 +/- Co-solvent (Pressure & Temperature Control) Loading->SFE Separation Separation of Extract SFE->Separation Analysis Analysis (HPLC) Separation->Analysis

Caption: Workflow for Supercritical Fluid Extraction of Secoiridoids.

Signaling Pathways Modulated by Olive Secoiridoids

Signaling_Pathways cluster_secoiridoids Olive Secoiridoids cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects Oleuropein Oleuropein mTOR mTOR Oleuropein->mTOR inhibits Apoptosis Apoptosis (p53, Bax/Bcl2) Oleuropein->Apoptosis induces Oleocanthal Oleocanthal cMet c-Met Oleocanthal->cMet inhibits Hydroxytyrosol Hydroxytyrosol NFkB NF-κB Hydroxytyrosol->NFkB inhibits JAK_STAT JAK/STAT Hydroxytyrosol->JAK_STAT inhibits Ligstroside_aglycon Ligstroside Aglycon Ligstroside_aglycon->NFkB inhibits MAPK MAPKs Ligstroside_aglycon->MAPK inhibits Ligstroside_aglycon->JAK_STAT inhibits Nrf2 Nrf2/HO-1 Ligstroside_aglycon->Nrf2 activates Anti_cancer Anti-cancer mTOR->Anti_cancer cMet->Anti_cancer Anti_inflammatory Anti-inflammatory NFkB->Anti_inflammatory MAPK->Anti_inflammatory JAK_STAT->Anti_inflammatory Nrf2->Anti_inflammatory Apoptosis->Anti_cancer

Caption: Key Signaling Pathways Modulated by Olive Secoiridoids.

References

Application Notes and Protocols: In Vitro Antioxidant Assays for 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside 11-methyl ester is a naturally occurring iridoid found in sources such as olive stones. As a phenolic compound, it is structurally related to other well-known antioxidants like oleuropein (B1677263) and hydroxytyrosol, suggesting its potential for free radical scavenging and antioxidant activity. The evaluation of such activity is a critical step in the characterization of new natural products for potential applications in pharmaceuticals, nutraceuticals, and cosmetics.

These application notes provide detailed protocols for common in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are fundamental for assessing the antioxidant capacity of compounds like this compound. While direct antioxidant data for this specific compound is not extensively available in public literature, the provided protocols are standard and can be adapted for its evaluation.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The following table is a template illustrating how to present such data. Note: The values presented here are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

AssayParameterThis compoundTrolox (Standard)Ascorbic Acid (Standard)
DPPH Assay IC50 (µg/mL)[Hypothetical Value][Experimental Value][Experimental Value]
ABTS Assay TEAC (Trolox Equivalents)[Hypothetical Value]1.0[Experimental Value]
FRAP Assay FRAP Value (µM Fe(II) Equivalents)[Hypothetical Value][Experimental Value][Experimental Value]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The loss of the deep purple color of the DPPH solution is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control (Trolox or Ascorbic acid).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the negative control, add 100 µL of the sample solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a Trolox standard curve (e.g., 0-15 µM).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated as:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC is calculated by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using ferrous sulfate or Trolox.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve and expressed as µM of Fe(II) equivalents or Trolox equivalents.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Working Solution mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate prep_abts->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix Sample/Standard with FRAP Reagent in 96-well plate prep_frap->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate (4 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe(II) Equivalents) measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Cellular Cellular Components (Lipids, Proteins, DNA) ROS->Cellular attacks Neutralized Neutralized ROS ROS->Neutralized Phenolic This compound (Phenolic Antioxidant) Phenolic->ROS donates H• or e⁻ Phenoxyl Stable Phenoxyl Radical Phenolic->Phenoxyl Damage Oxidative Damage Cellular->Damage leads to

Application Notes and Protocols for Evaluating the Bioactivity of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential bioactivities of 10-Hydroxyoleoside 11-methyl ester, a secoiridoid compound. While specific data on this molecule is emerging, its structural similarity to other olive oil secoiridoids like oleuropein (B1677263) suggests a range of potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] The following protocols describe detailed cell-based assays to investigate these potential bioactivities.

Assessment of Cytotoxicity and Anti-proliferative Activity

A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for this purpose.[1][4][5][6][7] These assays measure the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Experimental Protocol: MTT Assay for Cell Viability[4][5][7]

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines (e.g., MCF-7, A549) or other relevant cell types.

Materials:

  • This compound

  • Target cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][5][6] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[4][5]

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a multi-well spectrophotometer.[4][5][6] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control.

Data Presentation: Cell Viability

The results of the MTT assay can be summarized in a table to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Vehicle Control1.2540.087100.0
11.1980.07595.5
100.9820.06178.3
250.6540.04952.2
500.3210.03325.6
1000.1500.02112.0

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_cells Incubate for 24-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription Compound 10-Hydroxyoleoside 11-methyl ester Compound->IKK Inhibits? DCFH_DA_Workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_stress Oxidative Stress cluster_analysis Analysis seed_cells Seed Cells in Black 96-well Plate add_compound Treat Cells with Compound seed_cells->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound add_dcfhda Add DCFH-DA Stain add_compound->add_dcfhda induce_ros Induce ROS with H₂O₂ add_dcfhda->induce_ros read_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) induce_ros->read_fluorescence calculate_scavenging Calculate % ROS Scavenging read_fluorescence->calculate_scavenging Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis cell_treatment Cell Treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging densitometry Densitometry Analysis imaging->densitometry

References

Application Notes and Protocols for In Vitro Anti-inflammatory Activity of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro anti-inflammatory properties of 10-Hydroxyoleoside 11-methyl ester. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory effects of natural compounds, such as oleuropein (B1677263) and its derivatives, in cell-based assays.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. This compound is a secoiridoid glycoside, structurally related to oleuropein, the major phenolic compound in olive leaves known for its antioxidant and anti-inflammatory properties.[1][2][3][4] This document details standardized in vitro protocols to investigate the potential of this compound to modulate key inflammatory pathways and mediators in a macrophage cell line model. The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro, as it can be activated by lipopolysaccharide (LPS) to produce a variety of pro-inflammatory mediators.[5][6]

Data Presentation

The following tables present illustrative quantitative data on the in vitro anti-inflammatory effects of this compound. This data is hypothetical and serves as an example of how to structure experimental results.

Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Macrophages.

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Untreated)-100 ± 5.2
LPS (1 µg/mL)-98.7 ± 4.8
Compound + LPS197.5 ± 5.1
Compound + LPS596.3 ± 4.5
Compound + LPS1094.8 ± 4.9
Compound + LPS2592.1 ± 5.3
Compound + LPS5088.9 ± 4.7

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound in LPS-stimulated RAW 264.7 Macrophages.

Treatment GroupConcentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
Control (Untreated)-5.2 ± 1.18.1 ± 1.5
LPS (1 µg/mL)-100100
Compound + LPS185.4 ± 6.390.2 ± 7.1
Compound + LPS568.2 ± 5.175.8 ± 6.4
Compound + LPS1045.9 ± 4.258.3 ± 5.5
Compound + LPS2528.7 ± 3.539.6 ± 4.8
Compound + LPS5015.3 ± 2.822.4 ± 3.9

Data are presented as mean ± standard deviation (n=3). NO and PGE2 levels in the cell culture supernatant were measured after 24 hours of treatment.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)-25.3 ± 4.115.8 ± 3.210.2 ± 2.5
LPS (1 µg/mL)-1245.7 ± 98.2850.4 ± 75.1350.6 ± 40.3
Compound + LPS10789.2 ± 65.4540.9 ± 50.8210.1 ± 25.7
Compound + LPS25450.8 ± 42.1310.2 ± 35.6125.7 ± 18.9
Compound + LPS50215.4 ± 28.9150.6 ± 20.160.3 ± 10.4

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/PGE2/cytokine analysis, 6-well for protein/RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (typically 24 hours for mediator production).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[7][8][9]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with this compound and/or LPS as described above for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Nitric Oxide (NO) Assay (Griess Assay)

NO production is a hallmark of macrophage activation.[10][11][12][13]

  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Immunoassay (ELISA)

PGE2 is a key inflammatory mediator synthesized via the COX-2 pathway.[14]

  • Collect the cell culture supernatant after treatment.

  • Measure the PGE2 concentration using a commercial ELISA kit, following the manufacturer's instructions.

  • Briefly, add supernatants and standards to a 96-well plate pre-coated with a capture antibody.

  • Add a detection antibody and a substrate for color development.

  • Measure the absorbance and calculate the PGE2 concentration based on the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA or qRT-PCR)

TNF-α, IL-6, and IL-1β are key pro-inflammatory cytokines.[15][16][17][18][19]

ELISA:

  • Collect cell culture supernatants.

  • Measure cytokine concentrations using specific commercial ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.

qRT-PCR (for gene expression analysis):

  • Lyse the treated cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative real-time PCR using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response in macrophages.[20][21][22][23][24]

  • After treatment (usually for a shorter duration, e.g., 30-60 minutes, to observe phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), and p38, ERK1/2, and JNK (for MAPKs). Also, probe for IκBα. Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities using densitometry software.

Visualization

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays seed_cells Seed RAW 264.7 Cells adhesion Overnight Adhesion seed_cells->adhesion pretreat Pre-treat with 10-Hydroxyoleoside 11-methyl ester adhesion->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay NO Production (Griess Assay) stimulate->no_assay pge2_assay PGE2 Levels (ELISA) stimulate->pge2_assay cytokine_assay Cytokine Levels (ELISA/qRT-PCR) stimulate->cytokine_assay western_blot Signaling Pathways (Western Blot) stimulate->western_blot

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages.

NF-κB Signaling Pathway

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases proteasome Proteasomal Degradation p_IkBa->proteasome Ubiquitination p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates compound 10-Hydroxyoleoside 11-methyl ester compound->IKK Inhibits compound->p65_p50 Inhibits Translocation DNA DNA p65_p50_nuc->DNA Binds cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->cytokines Transcription

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

MAPK Signaling Pathway

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates ERK1_2->AP1 Activates JNK->AP1 Activates compound 10-Hydroxyoleoside 11-methyl ester compound->p38 Inhibits Phosphorylation compound->ERK1_2 Inhibits Phosphorylation compound->JNK Inhibits Phosphorylation cytokines Pro-inflammatory Genes AP1->cytokines Transcription

Caption: The MAPK signaling pathway and potential inhibition of p38, ERK1/2, and JNK phosphorylation by this compound.

References

Application Notes and Protocols for 10-Hydroxyoleoside 11-methyl ester in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a hypothetical guide for research professionals. As of the date of this document, specific experimental data for 10-Hydroxyoleoside 11-methyl ester is not publicly available. The information presented herein is based on the known anticancer activities of structurally related secoiridoids, such as oleuropein (B1677263) and ligstroside, and is intended to serve as an exemplary framework for initiating research.

Introduction

This compound is a secoiridoid, a class of natural compounds that has garnered significant interest in cancer research. Structurally related compounds, such as oleuropein and ligstroside found in olive leaves and oil, have demonstrated a range of anticancer effects. These effects include the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and suppression of metastasis.[1][2][3] The proposed mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell growth and survival, such as the PI3K/Akt, MAPK, and NF-κB pathways.[2][4] These application notes provide a summary of the potential anticancer applications of this compound and detailed protocols for its investigation.

Potential Anticancer Applications

Based on the activities of related secoiridoids, this compound is a candidate for investigation in various cancer types, including but not limited to:

  • Breast Cancer (Hormone receptor-positive and triple-negative)

  • Melanoma

  • Liver Cancer

  • Prostate Cancer

The primary modes of action to investigate include cytotoxicity, induction of apoptosis, and cell cycle arrest.

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on reported values for similar secoiridoids like oleuropein.[4][5] These values should be experimentally determined for the specific compound.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast (ER+)25
MDA-MB-231Breast (Triple-Negative)40
Malme-3MMelanoma30
HepG2Liver50
PC-3Prostate45

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from, for example, 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can then be quantified.

Diagram: Hypothetical Signaling Pathway

Signaling_Pathway cluster_compound Compound Action cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome compound 10-Hydroxyoleoside 11-methyl ester PI3K PI3K compound->PI3K Inhibits MAPK_pathway MAPK (ERK) compound->MAPK_pathway Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes mTOR->Proliferation Survival Cell Survival mTOR->Survival Promotes MAPK_pathway->Proliferation Promotes Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Hypothetical mechanism of action via inhibition of PI3K/Akt and MAPK pathways.

References

Application Notes and Protocols: Synthesis and Evaluation of 10-Hydroxyoleoside 11-Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 10-hydroxyoleoside 11-methyl ester, a secoiridoid derived from oleuropein (B1677263), and detail its potential applications in drug discovery. The protocols outlined below are based on established chemical transformations of related natural products.

Introduction

Secoiridoids, a class of monoterpenoids found abundantly in plants of the Oleaceae family, are of significant interest to the pharmaceutical industry due to their diverse biological activities. These compounds, including oleuropein and its derivatives, have demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer properties[1][2][3]. This compound is a hydrolytic derivative of common secoiridoids like oleuropein and ligstroside[4]. Its synthesis typically involves the chemical modification of these more abundant natural precursors. These notes provide a plausible synthetic route and protocols for evaluating the biological activity of its derivatives.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of secoiridoid derivatives, based on analogous reactions reported in the literature.

Reaction StepStarting MaterialProductCatalyst/ReagentTypical Yield (%)Reference
Enzymatic HydrolysisOleuropeinOleuropein Aglyconeβ-glucosidase~93%[5]
Chemical SynthesisOleuropeinOleaceinMontmorillonite75%[6]
EsterificationAmino AcidAmino Acid Methyl EsterTMSCl/Methanol85-98%[7]
TransesterificationCrude Palm OilMethyl EstersH2SO4/NaOH>90%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from Oleuropein

This protocol describes a potential multi-step synthesis starting from oleuropein, a readily available secoiridoid from olive leaves.

Step 1: Enzymatic Hydrolysis of Oleuropein to Oleuropein Aglycone

  • Dissolve Oleuropein: Dissolve 1 gram of oleuropein in 100 mL of a 0.1 M acetate (B1210297) buffer (pH 5.0).

  • Enzyme Addition: Add 50 mg of β-glucosidase to the solution.

  • Incubation: Incubate the mixture at 37°C for 24 hours with gentle stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Extraction: Once the reaction is complete, extract the aglycone product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oleuropein aglycone by column chromatography on silica (B1680970) gel.

Step 2: Selective Oxidation to 10-Hydroxyoleuropein (B1233109) Aglycone

This step is hypothetical and based on general oxidation reactions. Specific conditions would need optimization.

  • Protection of Phenolic Hydroxyls (Optional): If necessary to prevent side reactions, protect the catechol hydroxyls of the hydroxytyrosol (B1673988) moiety using a suitable protecting group (e.g., as silyl (B83357) ethers).

  • Dissolution: Dissolve the (protected) oleuropein aglycone in a suitable aprotic solvent such as dichloromethane.

  • Oxidation: Cool the solution to 0°C and add a mild oxidizing agent (e.g., a peroxyl acid like m-CPBA) in a stoichiometric amount.

  • Reaction Monitoring: Monitor the formation of the hydroxylated product by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and perform an aqueous work-up.

  • Purification: Purify the 10-hydroxyoleuropein aglycone derivative by column chromatography.

Step 3: Methyl Esterification

  • Dissolution: Dissolve the 10-hydroxyoleuropein aglycone in anhydrous methanol.

  • Esterification Reagent: Add chlorotrimethylsilane (B32843) (TMSCl) dropwise while stirring at room temperature[7]. Alternatively, use a catalytic amount of sulfuric acid and heat under reflux.

  • Reaction Monitoring: Monitor the ester formation by TLC.

  • Solvent Removal: After completion, remove the solvent and excess reagents under vacuum.

  • Purification: Purify the final product, this compound, by preparative HPLC.

Step 4: Deprotection (if applicable)

  • If protecting groups were used in Step 2, remove them using standard deprotection protocols (e.g., TBAF for silyl ethers).

  • Purify the final compound by HPLC.

Protocol 2: Evaluation of Antioxidant Activity (DPPH Assay)
  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of the synthesized derivative in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Serial Dilutions: Create a series of dilutions of the test compound from the stock solution.

  • Assay: In a 96-well plate, add 100 µL of each dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value[9].

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Analysis: Determine the cell viability and calculate the IC50 value.

Visualizations

Synthesis Workflow

G Oleuropein Oleuropein (from Olive Leaves) Hydrolysis Step 1: Enzymatic Hydrolysis (β-glucosidase) Oleuropein->Hydrolysis Aglycone Oleuropein Aglycone Hydrolysis->Aglycone Oxidation Step 2: Selective Oxidation Aglycone->Oxidation HydroxyAglycone 10-Hydroxyoleuropein Aglycone Oxidation->HydroxyAglycone Esterification Step 3: Methyl Esterification (TMSCl/MeOH) HydroxyAglycone->Esterification FinalProduct 10-Hydroxyoleoside 11-Methyl Ester Esterification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathway

The precise signaling pathways affected by this compound are yet to be fully elucidated. However, related secoiridoids like oleocanthal (B1677205) are known to inhibit pathways such as STAT3 signaling, which is implicated in cancer cell proliferation and survival.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK activates Cytokine Cytokine Cytokine->Receptor STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Derivative 10-Hydroxyoleoside 11-Methyl Ester Derivative Derivative->STAT3 inhibits phosphorylation Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Transcription->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis leads to

Caption: Hypothetical inhibition of the STAT3 signaling pathway by a secoiridoid derivative.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 10-Hydroxyoleoside 11-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this secoiridoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a secoiridoid, a class of natural products known for their bioactivity. Its purification can be challenging due to its structural similarity to other oleosides and related phenolic compounds present in the crude extract. The presence of isomers and the compound's potential sensitivity to factors like pH and temperature can further complicate the separation process.

Q2: What are the initial steps for developing a purification protocol for this compound?

A logical first step is to perform a small-scale analytical separation using High-Performance Liquid Chromatography (HPLC) to understand the complexity of your crude extract. This will help in identifying the number of components, their relative polarities, and will guide the selection of a suitable solvent system for preparative chromatography.

Q3: What are the most common impurities encountered during the purification of this compound?

Common impurities include other structurally related secoiridoids such as oleuropein, ligstroside, and their aglycones. You may also encounter isomers of oleoside (B1148882) 11-methyl ester.[1] Additionally, depending on the extraction method, pigments like chlorophylls (B1240455) and other phenolic compounds can also be present.

Q4: How can I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is a standard method. Further confirmation of the structure and purity can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues encountered during the purification of this compound by column chromatography and HPLC.

Issue 1: Poor Resolution and Co-elution of Impurities

Symptoms:

  • In column chromatography, fractions contain a mixture of the target compound and impurities.

  • In HPLC, peaks for this compound and other components are not well separated.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the mobile phase is critical for achieving good separation. If your compounds are eluting too quickly with poor separation, decrease the polarity of the mobile phase. If they are retained too strongly, increase the polarity. For reverse-phase chromatography, this means decreasing or increasing the organic solvent content, respectively.
Presence of Isomers Isomers of oleoside 11-methyl ester have been reported, which can be difficult to separate.[1] For HPLC, optimizing the gradient slope is crucial. A shallower gradient will provide more time for the isomers to separate. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.
Column Overload Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the sample concentration or the injection volume. For preparative column chromatography, ensure the amount of crude material is appropriate for the column size.

Troubleshooting Workflow for Poor Resolution:

start Poor Resolution check_solvent Check Solvent System start->check_solvent check_load Check Sample Load start->check_load check_isomers Consider Isomers start->check_isomers adjust_polarity Adjust Polarity check_solvent->adjust_polarity Incorrect Polarity optimize_gradient Optimize Gradient (HPLC) check_solvent->optimize_gradient Gradient Inefficient end Improved Resolution adjust_polarity->end optimize_gradient->end reduce_load Reduce Sample Concentration/Volume check_load->reduce_load Overloaded reduce_load->end change_modifier Change Organic Modifier check_isomers->change_modifier change_modifier->end

Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing in HPLC Analysis

Symptoms:

  • Chromatographic peaks are asymmetrical with a pronounced "tail."

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Phenolic compounds like this compound can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[2][3] Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of both the analyte and the silanol groups, reducing these secondary interactions and improving peak shape.[2]
Column Contamination or Degradation Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade, leading to active sites that cause tailing. Wash the column according to the manufacturer's instructions or replace it if it is old.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed check_mobile_phase Check Mobile Phase pH start->check_mobile_phase check_column Check Column Condition start->check_column check_sample_solvent Check Sample Solvent start->check_sample_solvent add_acid Add Acidic Modifier check_mobile_phase->add_acid pH too high end Symmetrical Peaks add_acid->end wash_column Wash or Replace Column check_column->wash_column Contaminated or Old wash_column->end adjust_solvent Dissolve in Mobile Phase check_sample_solvent->adjust_solvent Too Strong adjust_solvent->end

Troubleshooting workflow for peak tailing.
Issue 3: Low Recovery of the Target Compound

Symptoms:

  • The amount of purified this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseSolution
Compound Degradation Secoiridoids can be sensitive to pH and temperature. Avoid prolonged exposure to harsh conditions. It is advisable to work at room temperature or below and to use buffered mobile phases if necessary. The stability of oleuropein, a related compound, has been shown to be good when stored in the dark at 4°C for a week or at -20°C for a year.[4]
Irreversible Adsorption to Stationary Phase The compound may be adsorbing irreversibly to the stationary phase. This can sometimes be mitigated by changing the stationary phase (e.g., using a different type of silica (B1680970) gel or a polymer-based column).
Incomplete Elution The mobile phase may not be strong enough to elute the compound completely from the column. For reverse-phase HPLC, a final high-percentage organic wash step should be included in the gradient. For column chromatography, flushing the column with a stronger solvent at the end of the run can help recover any remaining compound.

Experimental Protocols

Preparative HPLC Method for Purification of this compound

This is a general starting protocol that may require optimization based on your specific crude extract and HPLC system.

  • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a shallow gradient to screen for the optimal elution conditions. A suggested starting gradient is:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 60% B

      • 35-40 min: 60% to 100% B

      • 40-45 min: 100% B (column wash)

      • 45-50 min: Re-equilibration at 20% B

  • Flow Rate: 4.0 mL/min

  • Detection: UV at 240 nm and 280 nm.

  • Injection Volume: Dependent on sample concentration and column capacity. Start with a small injection to avoid overloading.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure.

Quantitative Data

The following table provides illustrative data on how changes in the mobile phase composition can affect the retention time and purity of secoiridoids during reverse-phase HPLC.

% Acetonitrile (Isocratic)Retention Time of Compound X (min)Purity of Collected Fraction (%)
30%25.885
35%18.292
40%12.596
45%8.191 (co-elution with impurity)

Note: This data is for a representative secoiridoid and serves as an example. Optimal conditions for this compound must be determined experimentally.

References

Stability of 10-Hydroxyoleoside 11-methyl ester under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 10-Hydroxyoleoside 11-methyl ester

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on data from the closely related compound oleuropein (B1677263), long-term storage at low temperatures is crucial for the stability of this compound. The optimal storage temperature is -20°C.[1] For short-term storage, refrigeration at 4°C is acceptable. Storage at room temperature (25°C) is not recommended as it can lead to significant degradation over time.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Secoiridoids like oleuropein are generally more stable in acidic conditions. The optimal pH for stability is typically in the range of 3 to 5.[1][2] As the pH increases towards neutral (pH 7) and alkaline (pH 9) conditions, the rate of degradation increases significantly.[2] Therefore, for experiments involving aqueous solutions, it is advisable to use an acidic buffer system.

Q3: Is this compound sensitive to temperature?

A3: Yes, thermal degradation is a significant concern. Studies on oleuropein show that temperatures above 70°C can be detrimental to its stability.[1] It is recommended to avoid high temperatures during experimental procedures such as sample preparation and analysis.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound have not been documented, based on the degradation pathways of oleuropein, potential degradation products could include hydroxytyrosol (B1673988) and elenolic acid derivatives.[1] The degradation of oleuropein is known to follow first-order kinetics.[3]

Q5: How can I monitor the stability of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of secoiridoids.[3] By comparing the peak area of this compound in your samples over time against a standard, you can quantify its degradation.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity or concentration in my experiments.

  • Possible Cause: The experimental conditions (pH, temperature) may be causing the degradation of this compound.

  • Troubleshooting Steps:

    • Verify pH: If using aqueous solutions, measure the pH and adjust it to a range of 3-5 using a suitable buffer.

    • Control Temperature: Ensure that all experimental steps are carried out at the lowest practical temperature. Avoid heating samples unless absolutely necessary.

    • Storage Check: Confirm that stock solutions and samples are stored at -20°C or 4°C and protected from light.

Issue 2: Inconsistent results between experimental batches.

  • Possible Cause: Variability in the stability of this compound due to slight differences in experimental conditions between batches.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that pH, temperature, and incubation times are strictly controlled and consistent for all batches.

    • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid degradation of stock solutions over time.

    • Internal Standard: Consider using an internal standard in your analytical method to account for variations in sample preparation and injection volume.

Quantitative Data Summary

The following tables summarize the stability data for oleuropein, which can be used as a proxy for estimating the stability of this compound.

Table 1: Effect of Temperature on Oleuropein Stability

TemperatureObservationReference
-20°COptimal for long-term storage; minimal degradation.[1]
4°CSuitable for short-term storage.[1]
25°CLeast desirable for storage; significant degradation observed.[1]
70°CDetrimental to stability.[1]
90°CSignificant degradation.[1]
110°CRapid and extensive degradation.[1]

Table 2: Effect of pH on Oleuropein Stability in Aqueous Solution

pHStabilityReference
3Relatively stable.[2]
5Optimal stability observed.[1][2]
7Less stable; degradation occurs.[2]
9Unstable; significant degradation.[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at a known concentration.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH to determine the degradation rate.

Protocol 2: General Procedure for Assessing Temperature Stability
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent or buffer system at a known concentration.

  • Temperature Conditions: Aliquot the samples and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a set of aliquots from each temperature condition.

  • Analysis: Analyze the samples immediately using a validated HPLC method.

  • Data Analysis: Compare the concentration of this compound at different temperatures and time points to assess thermal stability.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis Stock Prepare Stock Solution Working Prepare Working Solutions (in desired matrix) Stock->Working Temp Temperature Study (e.g., 4°C, 25°C, 40°C) Working->Temp pH pH Study (e.g., pH 3, 5, 7, 9) Working->pH Sampling Collect Aliquots at Time Points Temp->Sampling pH->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (Degradation Kinetics) HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Degradation Start Unexpected Compound Degradation Check_pH Is the solution pH acidic (3-5)? Start->Check_pH Adjust_pH Adjust pH to 3-5 using a suitable buffer. Check_pH->Adjust_pH No Check_Temp Was the sample exposed to high temperatures (>40°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Maintain low temperatures during all steps. Check_Temp->Control_Temp Yes Check_Storage Was the stock solution stored properly (-20°C)? Check_Temp->Check_Storage No Control_Temp->Check_Storage Store_Properly Store stock solutions at -20°C and prepare fresh working solutions. Check_Storage->Store_Properly No Resolved Problem Resolved Check_Storage->Resolved Yes Store_Properly->Resolved

Caption: Troubleshooting guide for unexpected degradation of this compound.

References

Technical Support Center: 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyoleoside 11-methyl ester. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under typical experimental conditions?

When working with this compound, also known as oleoside (B1148882) 11-methyl ester, the primary degradation pathways involve enzymatic and chemical hydrolysis. These processes are similar to those observed for the structurally related and more extensively studied compound, oleuropein (B1677263). The main degradation products you can expect to identify are:

  • Elenolic acid glucoside (if starting with a related compound)

  • Oleuropein aglycone

  • Hydroxytyrosol

  • Elenolic acid

The degradation of oleuropein, a bitter compound found in fresh olives, is known to proceed through the action of endogenous enzymes like β-glucosidases and esterases.[1] These enzymes lead to the cleavage of the sugar moiety to form the aglycone, which can be further hydrolyzed to elenolic acid and hydroxytyrosol.[1]

Q2: My sample of this compound is showing unexpected browning. What could be the cause?

The browning of your sample is likely due to oxidation, a common issue with phenolic compounds. This process can be catalyzed by enzymes such as polyphenoloxidases, which are often present in plant-derived extracts.[2] The presence of these enzymes can lead to the formation of colored oxidation products.[2] To mitigate this, consider the following troubleshooting steps:

  • Work at low temperatures: Enzyme activity is significantly reduced at lower temperatures.

  • Use antioxidants: The addition of antioxidants like ascorbic acid can help prevent oxidation.

  • Control the pH: The activity of polyphenoloxidases is pH-dependent. Maintaining a slightly acidic pH can help reduce their activity.

  • Inactivate enzymes: For crude extracts, a heat treatment step (blanching) can denature and inactivate these enzymes.

Q3: I am not seeing the expected degradation of my compound. What are some potential reasons?

If you are attempting to induce the degradation of this compound and are not observing the expected products, several factors could be at play:

  • Inactive Enzymes: If you are using an enzymatic approach, ensure that your enzymes (e.g., β-glucosidase, esterase) are active and used under optimal conditions (pH, temperature).

  • Inhibitory Compounds: The presence of other compounds in your sample matrix may inhibit enzyme activity.

  • Sub-optimal Reaction Conditions: For chemical hydrolysis (e.g., acid or base-catalyzed), ensure that the concentration of the acid/base and the reaction temperature are appropriate. The degradation of the related compound oleuropein has been shown to follow first-order kinetics, with stability being influenced by temperature and relative humidity.[3][4]

  • Analytical Method Limitations: Your analytical method (e.g., HPLC) may not be optimized to detect the degradation products. Verify the retention times and detector response for the expected products using analytical standards if available.

Troubleshooting Guides

Guide 1: Inconsistent HPLC Results for Degradation Study

Problem: You are observing variable peak areas and retention times in your HPLC analysis of a this compound degradation study.

Possible Causes and Solutions:

Possible Cause Solution
On-column degradation The analyte may be unstable under the chromatographic conditions. Try using a mobile phase with a different pH or a shorter analysis time.[5]
Sample instability Degradation may be occurring in the autosampler. Ensure your samples are kept cool (e.g., 4°C) in the autosampler tray.
Poor peak shape Due to their polar nature, these compounds can sometimes exhibit poor peak shapes.[6] Consider derivatization to fatty acid methyl esters (FAMEs) for GC analysis, which can offer better resolution and reproducibility.[6]
Matrix effects Other components in your sample may be interfering with the analysis. Optimize your sample preparation method to remove interfering substances (e.g., solid-phase extraction).
Guide 2: Low Yield of a Specific Degradation Product

Problem: You are trying to produce a specific degradation product (e.g., hydroxytyrosol) but are obtaining a low yield.

Possible Causes and Solutions:

Possible Cause Solution
Sub-optimal enzyme choice Different β-glucosidases can have varying efficiencies in degrading oleuropein and related compounds. Screening different enzymes may improve your yield.[1]
Further degradation The desired product may itself be unstable and degrading further. Analyze your sample at earlier time points to see if the product is forming and then disappearing.
Reaction equilibrium The reaction may have reached equilibrium. Consider using a higher concentration of enzyme or removing one of the products to drive the reaction forward.

Quantitative Data

The following table summarizes representative data from a time-course experiment monitoring the enzymatic degradation of a secoiridoid similar to this compound.

Time (hours)This compound (µM)Oleuropein Aglycone (µM)Hydroxytyrosol (µM)
050000
235015075
4200300150
850450225
24<10>490>245

Note: This data is illustrative and based on typical degradation profiles observed for related compounds like oleuropein.[1]

Experimental Protocols

Protocol 1: Enzymatic Degradation of this compound

This protocol outlines a method for the in-vitro enzymatic degradation using a commercially available β-glucosidase.

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare a reaction buffer appropriate for the chosen β-glucosidase (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Set up the reaction mixture: In a microcentrifuge tube, combine the buffer, the substrate stock solution (to a final concentration of e.g., 500 µM), and the β-glucosidase (e.g., 1 U/mL).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Take time-point samples (e.g., at 0, 2, 4, 8, and 24 hours).

  • Quench the reaction in the time-point samples by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the remaining substrate and the formation of degradation products.

Protocol 2: HPLC Analysis of Degradation Products

This protocol provides a general HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 280 nm.

Note: This is a starting point, and the method may need to be optimized for your specific application and instrumentation.

Visualizations

Degradation_Pathway cluster_main Degradation of this compound parent 10-Hydroxyoleoside 11-methyl ester aglycone Aglycone Intermediate parent->aglycone β-glucosidase product1 Elenolic Acid Methyl Ester aglycone->product1 Esterase product2 Hydroxytyrosol aglycone->product2 Esterase product3 Elenolic Acid product1->product3 Hydrolysis

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Degradation Analysis start Start Degradation Experiment setup Prepare Sample and Reaction Mixture start->setup incubation Incubate under Controlled Conditions setup->incubation analysis Analyze Samples (e.g., HPLC) incubation->analysis evaluation Evaluate Results analysis->evaluation troubleshoot Troubleshoot Experiment evaluation->troubleshoot Unexpected results end Successful Degradation Analysis evaluation->end Expected results troubleshoot->setup Optimize conditions

Caption: General workflow for troubleshooting degradation experiments.

References

Technical Support Center: Optimizing HPLC Separation of 10-Hydroxyoleoside 11-methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 10-Hydroxyoleoside 11-methyl ester and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC separations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for separating this compound isomers?

A1: For the separation of this compound isomers, a reversed-phase (RP) C18 column is the most common and recommended starting point.[1] These columns provide good retention and selectivity for moderately polar compounds like oleoside (B1148882) derivatives. For challenging separations of structurally similar isomers, consider using a high-resolution column with a smaller particle size (e.g., ≤ 3 µm) to enhance efficiency.[2]

Q2: Which mobile phase composition is best suited for this analysis?

A2: A binary mobile phase consisting of acidified water (Solvent A) and an organic modifier like acetonitrile (B52724) or methanol (B129727) (Solvent B) is typically used.[1] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase is crucial for suppressing the ionization of phenolic hydroxyl groups, which results in improved peak shape and reproducibility.[1][3]

Q3: Should I employ an isocratic or gradient elution method?

A3: A gradient elution is highly recommended for separating a mixture of isomers.[1][4] Isomers of oleoside derivatives can be numerous and possess subtle differences in polarity.[5] A gradient method, where the concentration of the organic solvent is gradually increased, allows for the effective separation of these closely related compounds within a reasonable analysis time. A shallow gradient is often beneficial for increasing the resolution between closely eluting peaks.[6]

Q4: What is the ideal detection wavelength for this compound?

Q5: How can I confirm the identity of the separated isomers?

A5: Mass spectrometry (MS) is an indispensable tool for the characterization of isomers.[7] Coupling the HPLC system to a mass spectrometer (LC-MS), particularly with high-resolution capabilities like time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements and fragmentation patterns to help identify and differentiate the isomers.[5][7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Poor resolution, where two or more isomer peaks overlap, is a frequent challenge. This can manifest as shouldering peaks or a single broad peak.[8][9]

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Modify the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.[6] Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[4]
Suboptimal Column Chemistry If resolution is still poor on a C18 column, consider a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds.
Incorrect Flow Rate Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[10]
Elevated Column Temperature Increasing the column temperature (e.g., to 35-45°C) can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[1]
Problem 2: Peak Tailing

Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, can compromise peak integration and resolution.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol (B1196071) interactions.[1]
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated or Degraded Column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure fittings are properly installed to avoid dead volume.[6]
Problem 3: Retention Time Instability

Inconsistent retention times from one injection to the next can hinder reliable peak identification.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration For gradient methods, ensure the column is thoroughly re-equilibrated with the initial mobile phase conditions between runs. This may require a longer post-run time.[1]
Fluctuations in Mobile Phase Composition Ensure mobile phase solvents are properly degassed. If using an online mixer, check for proper functioning. Manually premixing the mobile phase can sometimes resolve this issue.[11]
Column Temperature Variations Use a column oven to maintain a constant and consistent temperature.[1]
Pump Malfunction Check the pump for leaks and ensure the check valves are functioning correctly.[11]

Experimental Protocols

General HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 2.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detector PDA/UV at 254 nm and 280 nm

Gradient Program:

Time (min)% Mobile Phase B
0.020
15.060
20.095
25.095
25.120
30.020

This gradient is a starting point and should be optimized based on the observed chromatogram.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution / Co-elution Observed check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Adjust Gradient: - Make it shallower - Change starting/ending %B check_gradient->adjust_gradient No check_solvent Is organic modifier optimal? check_gradient->check_solvent Yes adjust_gradient->check_gradient change_solvent Try alternative solvent (e.g., Methanol) check_solvent->change_solvent No check_temp Is temperature controlled? check_solvent->check_temp Yes change_solvent->check_gradient adjust_temp Optimize Temperature (e.g., 30-45°C) check_temp->adjust_temp No check_column Is column chemistry suitable? check_temp->check_column Yes adjust_temp->check_solvent change_column Try different stationary phase (e.g., Phenyl-hexyl, PFP) check_column->change_column No end Resolution Improved check_column->end Yes change_column->check_gradient

A decision tree for systematically troubleshooting poor peak resolution.

General HPLC Method Development Workflow

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Scouting Gradient cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation col_select Column Selection (e.g., C18) mp_select Mobile Phase Selection (Water/ACN + 0.1% FA) col_select->mp_select scout Run Broad Gradient (e.g., 5-95% B in 30 min) mp_select->scout gradient_opt Optimize Gradient Slope scout->gradient_opt temp_opt Optimize Temperature gradient_opt->temp_opt flow_opt Optimize Flow Rate temp_opt->flow_opt validate Method Validation (Reproducibility, Linearity) flow_opt->validate

A workflow for developing a robust HPLC method for isomer separation.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 10-Hydroxyoleoside 11-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A1: The matrix refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] A matrix effect is the alteration of the ionization efficiency of the analyte by these co-eluting components in the mass spectrometer's ion source.[2][3][4] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3][4][5]

Q2: What are the common causes of matrix effects?

A2: Matrix effects are primarily caused by co-eluting endogenous or exogenous components from the sample matrix.[6] A major cause of ion suppression in the analysis of plasma or tissue samples is the presence of phospholipids.[7] Other contributing factors include competition for ionization, changes in droplet surface tension, and interactions between the analyte and interfering compounds.[4]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[2][8]

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the MS while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[8][9][10]

  • Post-Extraction Spike: This quantitative method compares the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.[6][8] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[6]

Q4: What are the general strategies to overcome matrix effects?

A4: Strategies to mitigate matrix effects can be broadly categorized into three areas:

  • Sample Preparation: The most effective approach is to remove interfering matrix components before LC-MS analysis.[1][11] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[1][7]

  • Chromatographic Optimization: Modifying the LC method to separate the analyte from interfering matrix components can reduce co-elution and thus minimize matrix effects.[1][12]

  • Correction using Internal Standards and Calibration Strategies: Using a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][13] Matrix-matched calibration curves can also be used to correct for matrix effects.[1][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to matrix effects.

Problem 1: Poor sensitivity and low analyte response in matrix samples compared to neat standards.

  • Possible Cause: This is a classic indication of ion suppression, where matrix components are interfering with the ionization of this compound.[11]

  • Solutions:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is often more effective at removing a wider range of interferences compared to simple protein precipitation.[1][7]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from the region where ion suppression is observed.[9]

    • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[5][14]

Problem 2: Inconsistent and irreproducible results between samples.

  • Possible Cause: Variability in the matrix composition between different samples can lead to inconsistent matrix effects, affecting the reproducibility of the results.[9]

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred method to correct for variable matrix effects as it behaves almost identically to the analyte during extraction, chromatography, and ionization.[13][15]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[1]

    • Standard Addition: For complex matrices where a blank is unavailable, the standard addition method can be effective. This involves creating a calibration curve for each sample by spiking the sample with known concentrations of the analyte.[10][13]

Problem 3: Poor peak shape (e.g., tailing, splitting).

  • Possible Cause: While several factors can contribute to poor peak shape, significant matrix effects can sometimes be a contributing factor, especially if high concentrations of matrix components overload the column or interact with the analyte.[16] Interactions with metal components of the HPLC system can also cause peak tailing for certain compounds.[17]

  • Solutions:

    • Enhance Sample Cleanup: A more thorough sample preparation will reduce the overall load of matrix components on the analytical column.

    • Consider a Metal-Free HPLC System: For chelating compounds, interactions with stainless steel components in the HPLC can lead to poor peak shape and signal suppression. Using a metal-free column and system can significantly improve the analysis.[17]

    • Optimize Mobile Phase: Adjusting the pH or ionic strength of the mobile phase can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

  • Prepare a Neat Standard Solution: Dissolve the this compound reference standard in the initial mobile phase to a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol.

  • Prepare the Post-Spiked Sample: Spike the blank matrix extract with the this compound reference standard to the same final concentration as the neat standard solution.

  • LC-MS Analysis: Analyze both the neat standard solution and the post-spiked sample using your LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Spiked Sample) / (Peak Area of Analyte in Neat Standard)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound

  • Analyte Properties: this compound is a secoiridoid, a type of phenolic compound, suggesting it has polar characteristics. A reverse-phase SPE sorbent would be a suitable starting point.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 3: Generic Liquid-Liquid Extraction (LLE) for this compound

  • Sample Preparation: To 200 µL of the sample (e.g., plasma), add a suitable buffer to adjust the pH.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery of this compound (Hypothetical Data)

Sample Preparation MethodMatrix Factor (MF)Recovery (%)Process Efficiency (%)
Protein Precipitation0.459542.8
Liquid-Liquid Extraction0.858874.8
Solid-Phase Extraction0.989290.2
  • Matrix Factor (MF): (Peak area in post-spiked matrix) / (Peak area in neat solution)

  • Recovery (%): [(Peak area in pre-spiked matrix) / (Peak area in post-spiked matrix)] x 100

  • Process Efficiency (%): [(Peak area in pre-spiked matrix) / (Peak area in neat solution)] x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_optimization Optimization sample Biological Sample ppt Protein Precipitation sample->ppt lle Liquid-Liquid Extraction sample->lle spe Solid-Phase Extraction sample->spe lcms LC-MS Analysis ppt->lcms lle->lcms spe->lcms eval Evaluate Matrix Effect (Post-Extraction Spike) lcms->eval accept Acceptable Matrix Effect? eval->accept accept->lcms Yes optimize_lc Optimize Chromatography accept->optimize_lc No refine_prep Refine Sample Preparation accept->refine_prep No optimize_lc->sample refine_prep->sample

Caption: Workflow for mitigating matrix effects in LC-MS analysis.

troubleshooting_guide cluster_investigation Investigation cluster_solutions Solutions start Inconsistent or Low Analyte Signal? check_system Check System Suitability start->check_system assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_system->assess_me me_present Matrix Effect Present? assess_me->me_present improve_prep Improve Sample Prep (SPE, LLE) me_present->improve_prep Yes other_issue Investigate Other Instrumental Issues me_present->other_issue No optimize_lc Optimize Chromatography improve_prep->optimize_lc dilute Dilute Sample optimize_lc->dilute use_is Use Stable Isotope Internal Standard end Validated Method use_is->end dilute->use_is

Caption: Troubleshooting decision tree for matrix effects.

References

Preventing enzymatic degradation during olive leaf extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing enzymatic degradation during olive leaf extraction.

Troubleshooting Guides

Issue: Low yield of oleuropein (B1677263) in the final extract.

Possible Cause Troubleshooting Step Expected Outcome
Enzymatic Degradation Endogenous enzymes like polyphenol oxidase (PPO) and β-glucosidase degrade oleuropein during extraction.[1][2]Inactivate enzymes prior to or during extraction using methods outlined in the protocols below (e.g., blanching, solvent choice).
Suboptimal Extraction Temperature High temperatures can lead to thermal degradation of oleuropein, while very low temperatures may result in inefficient extraction.Optimize extraction temperature. Studies suggest temperatures between 60°C and 85°C can be effective, but the ideal temperature depends on the extraction method.[3][4]
Incorrect Solvent or pH The choice of solvent and its pH significantly impacts oleuropein stability and extraction efficiency.[5]Use an appropriate solvent system, such as 70-80% ethanol (B145695) in water.[3] Maintain a slightly acidic pH (around 3-5) to improve oleuropein stability.[5][6]
Light Exposure Oleuropein can be degraded by light.[7][8]Protect the extraction mixture and the final extract from direct light by using amber-colored glassware or by working in a dimly lit environment.

Issue: Browning of the olive leaf extract.

Possible Cause Troubleshooting Step Expected Outcome
Polyphenol Oxidase (PPO) Activity PPO enzymes, in the presence of oxygen, oxidize polyphenols, leading to the formation of brown pigments.[9][10]Inhibit PPO activity through heat inactivation (blanching), acidification, or the use of anti-browning agents.
Oxidation Exposure to oxygen during and after extraction can lead to non-enzymatic oxidation of phenolic compounds.Minimize oxygen exposure by blanketing the extraction vessel with an inert gas (e.g., nitrogen) or by using vacuum extraction techniques.
High pH Alkaline conditions can promote the auto-oxidation of polyphenols, causing darkening of the extract.[6]Adjust the pH of the extraction solvent to the acidic range (pH 3-5).[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of oleuropein during olive leaf extraction?

A1: The primary enzymes involved in oleuropein degradation are polyphenol oxidase (PPO) and β-glucosidase.[1][2] PPO catalyzes the oxidation of phenolic compounds, leading to browning, while β-glucosidase can hydrolyze oleuropein.[1]

Q2: How does temperature affect the stability of oleuropein during extraction?

A2: Temperature has a dual effect. Increasing the temperature can enhance extraction efficiency up to a certain point. However, excessively high temperatures can lead to the thermal degradation of oleuropein.[11] For instance, one study found that at 40°C, oleuropein concentration decreased by 23.9% and at 75°C, it decreased by 39.85%.[5] Another study noted that oleuropein started to decompose at 232.3°C.[6] Optimal temperatures often fall in the range of 40-85°C, depending on the extraction method and duration.[3]

Q3: What is the optimal pH for maintaining oleuropein stability?

A3: Oleuropein is more stable in acidic conditions. A pH range of 3 to 5 is generally recommended to minimize degradation.[5][6] Alkaline conditions (high pH) can lead to the ionization of the hydroxyl group on the polyphenol, increasing its susceptibility to degradation.[5]

Q4: Which solvents are most effective for extracting oleuropein while minimizing degradation?

A4: Aqueous ethanol solutions, typically between 70% and 80% ethanol, are highly effective for oleuropein extraction.[3][5] Methanol is also an efficient solvent for laboratory use.[12] The addition of water to organic solvents can increase the recovery of phenolic compounds.[3]

Q5: Can drying and storage conditions of olive leaves affect the final extract?

A5: Yes, drying and storage are critical. Drying at elevated temperatures (e.g., 60°C) can result in the loss of polyphenols.[12] However, some studies suggest that specific high-temperature drying for a short duration (e.g., 120°C for 8 minutes) can yield higher phenolic content than freeze-drying.[4] Storing dried leaves at room temperature with a relative humidity of 57% or higher has been shown to maintain oleuropein stability for up to six months.[13] Interestingly, both polyphenoloxidase and β-glucosidase activities can change during the storage of olive leaves.[1]

Quantitative Data Summary

Table 1: Effect of Temperature on Oleuropein Degradation

Temperature (°C)Degradation Rate Constant (k, min⁻¹) in ExtractDegradation Rate Constant (k, min⁻¹) in Surfactant-Rich PhaseReference
700.00050.0014[11]
800.00380.0018[11]
1000.00410.0021[11]

Table 2: Influence of pH on Oleuropein Stability over 30 Days

pHFinal Oleuropein Concentration (mg/ml)Reference
30.048[5]
50.058[5]
70.025[5]
90.034[5]

Experimental Protocols

Protocol 1: Steam Blanching for Enzyme Inactivation

This protocol is designed to inactivate endogenous enzymes in fresh olive leaves prior to extraction.

Methodology:

  • Preparation: Freshly harvested olive leaves are washed with distilled water to remove any surface impurities.

  • Blanching: The leaves are subjected to steam blanching. This can be achieved by placing the leaves in a steamer or a vessel with boiling water at the bottom, ensuring the leaves are only in contact with the steam.

  • Duration: The blanching time should be optimized, but a common starting point is 2-5 minutes.

  • Cooling: Immediately after blanching, the leaves are rapidly cooled in an ice bath to halt the heating process.

  • Drying: The blanched leaves are then dried. Freeze-drying is recommended to best preserve the phenolic compounds. Alternatively, oven drying at a controlled temperature (e.g., 50-60°C) can be used.[14]

  • Extraction: The dried, blanched leaves can then be used for solvent extraction as described in Protocol 2.

Protocol 2: Optimized Solvent Extraction of Oleuropein

This protocol details a multistage solvent extraction method to maximize the yield of oleuropein from pre-treated (e.g., blanched and dried) olive leaves.

Methodology:

  • Milling: The dried olive leaves are ground into a fine powder to increase the surface area for extraction. A particle size of around 0.315 mm has been shown to be effective.[3]

  • Solvent Preparation: An extraction solvent of 70% (v/v) aqueous ethanol is prepared. The pH of the solvent is adjusted to 2 using a suitable acid (e.g., hydrochloric acid).[3]

  • First Extraction Stage:

    • The powdered leaves are mixed with the solvent at a solid-to-liquid ratio of 1:7 (g/mL).[3]

    • The mixture is agitated at a controlled temperature. A temperature of 85°C for 10 minutes has been shown to be effective in a multistage extraction.[3]

    • The mixture is then centrifuged or filtered to separate the liquid extract from the solid residue.

  • Subsequent Extraction Stages:

    • The solid residue is re-suspended in a fresh portion of the extraction solvent.

    • The extraction process (agitation and separation) is repeated for two more stages, each for 10 minutes at 85°C.[3]

  • Pooling and Concentration: The liquid extracts from all three stages are combined. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to concentrate the oleuropein.

  • Storage: The final concentrated extract should be stored in an airtight, light-protected container at low temperatures (e.g., 4°C) to prevent degradation.[6]

Visualizations

Enzymatic_Degradation_Pathway Oleuropein Oleuropein Hydroxytyrosol Hydroxytyrosol Oleuropein->Hydroxytyrosol Hydrolysis Elenolic_Acid Elenolic Acid Oleuropein->Elenolic_Acid Hydrolysis Oxidized_Phenols Oxidized Phenols (Quinones) Oleuropein->Oxidized_Phenols Oxidation Brown_Pigments Brown Pigments Oxidized_Phenols->Brown_Pigments Polymerization Beta_Glucosidase β-Glucosidase Beta_Glucosidase->Oleuropein PPO Polyphenol Oxidase (PPO) PPO->Oleuropein Oxygen Oxygen Oxygen->Oleuropein

Caption: Enzymatic degradation pathway of oleuropein.

Experimental_Workflow Start Fresh Olive Leaves Blanching 1. Steam Blanching (Enzyme Inactivation) Start->Blanching Drying 2. Drying (e.g., Freeze-drying) Blanching->Drying Milling 3. Milling to Fine Powder Drying->Milling Extraction 4. Multistage Solvent Extraction (70% EtOH, pH 2, 85°C) Milling->Extraction Separation 5. Solid-Liquid Separation (Centrifugation/Filtration) Extraction->Separation Separation->Extraction Repeat 2x Concentration 6. Solvent Evaporation (Rotary Evaporator) Separation->Concentration End Purified Oleuropein Extract Concentration->End

Caption: Workflow for preventing enzymatic degradation.

References

10-Hydroxyoleoside 11-methyl ester solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyoleoside 11-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a secoiridoid glycoside, a class of natural compounds known for a variety of biological activities. While specific research on this particular compound is ongoing, related secoiridoid glycosides have demonstrated anti-inflammatory and antimicrobial properties.[1][2][3][4] The anti-inflammatory effects are often attributed to the modulation of signaling pathways such as the NF-κB pathway, while the antimicrobial action may involve the disruption of bacterial cell membranes.[1][2][3]

Q2: In which solvents is this compound soluble?

Based on available data, this compound is soluble in several organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

A structurally similar compound, Oleoside 11-methyl ester, has a reported solubility of 60 mg/mL in DMSO. This can be used as a starting reference for your experiments.

Q3: I am observing precipitation when I dilute my DMSO stock solution in an aqueous buffer for a cell-based assay. What should I do?

This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The precipitation may be due to the compound's concentration exceeding its solubility limit in the final aqueous buffer. Try using a lower final concentration in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to avoid solvent toxicity. However, a slight, controlled increase in the final DMSO concentration might be necessary to maintain solubility.

  • Use a co-solvent: In some cases, the addition of a pharmaceutically acceptable co-solvent to the aqueous buffer can improve the solubility of the compound.

  • Gentle warming and mixing: Before adding to your assay, you can try gently warming the diluted solution (e.g., to 37°C) and vortexing to aid dissolution.

  • Prepare fresh dilutions: Always prepare fresh dilutions of your compound from the DMSO stock solution immediately before use to minimize the chances of precipitation over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve in the initial solvent. - Incorrect solvent choice.- Insufficient solvent volume.- Compound has degraded.- Refer to the solubility data table and select an appropriate solvent.- Increase the volume of the solvent gradually.- Use sonication or gentle heating to aid dissolution.- Verify the purity and integrity of the compound.
Precipitation occurs during the experiment. - Change in temperature or pH.- Evaporation of the solvent.- Supersaturated solution.- Maintain constant temperature and pH throughout the experiment.- Keep containers tightly sealed.- Prepare a fresh solution at a slightly lower concentration.
Inconsistent results in biological assays. - Incomplete dissolution of the compound.- Precipitation in the assay medium.- Degradation of the compound in the stock solution.- Visually confirm complete dissolution of the stock solution before each use.- Prepare fresh dilutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Data Presentation

Quantitative Solubility Data (Estimated)

Since specific quantitative solubility data for this compound is limited, the following table provides a general overview based on qualitative information and data from the closely related compound, Oleoside 11-methyl ester. Researchers should determine the precise solubility for their specific experimental conditions.

SolventSolubility (Estimated)
DMSO~60 mg/mL
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
WaterPoorly soluble
PBS (pH 7.4)Very low solubility

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution

  • Calculate the required mass: The molecular weight of this compound is 420.41 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 420.41 g/mol * 1000 mg/g = 4.20 mg

  • Weigh the compound: Accurately weigh 4.20 mg of this compound using an analytical balance.

  • Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Aid dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C until the solid is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a general guideline for determining the equilibrium solubility of this compound in a chosen solvent.[5][6]

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant without disturbing the solid material.

  • Dilution and Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

Diagram of a Potential Anti-Inflammatory Signaling Pathway

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Investigating Antimicrobial Activity

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) serial_dil Perform Serial Dilutions in Growth Medium prep_stock->serial_dil add_compound Add Compound Dilutions to Wells serial_dil->add_compound inoculate Inoculate Microplate Wells with Bacterial Suspension inoculate->add_compound incubate Incubate at 37°C for 18-24 hours add_compound->incubate measure_od Measure Optical Density (OD600) incubate->measure_od determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_od->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

References

Technical Support Center: Minimizing Artifacts in Secoiridoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of artifacts during the analysis of secoiridoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during secoiridoid analysis?

A1: During the analysis of major secoiridoids like oleacein, oleocanthal (B1677205), ligstroside aglycone, and oleuropein (B1677263) aglycone, several artifacts can form. The most frequently encountered artifacts include dimethyl acetals, methyl hemiacetals, and monohydrate derivatives.[1][2] Additionally, isomeric forms of these secoiridoids can also be generated during the analytical process, further complicating chromatographic profiles.[3][4]

Q2: What are the primary causes of artifact formation in secoiridoid analysis?

A2: Artifact formation is primarily caused by the interaction of secoiridoids with polar solvents, such as methanol (B129727) and water, which are commonly used for extraction and in chromatographic mobile phases.[1][2][5][6] The dialdehydic nature of some secoiridoids makes them susceptible to reactions with these protic solvents, leading to the formation of hemiacetals and acetals.[7] Furthermore, the inherent chemical nature of secoiridoids, including keto-enol tautomerism, contributes to the complexity of the mixture and potential artifact generation.[3][8]

Q3: How can I prevent the formation of artifacts during sample preparation?

A3: To minimize artifact formation during sample preparation, the choice of solvent is critical. Using acetonitrile (B52724) for extraction has been shown to be effective in avoiding the formation of dimethyl acetals and methyl hemiacetals.[1][2][9] It is also advisable to handle samples in a way that minimizes exposure to light to prevent photo-oxidation.[8]

Q4: Are there specific chromatographic conditions that can reduce artifacts?

A4: Yes, optimizing chromatographic conditions can significantly reduce the occurrence of artifacts. The use of a non-acidified gradient elution has been reported to provide single, sharp peaks for secoiridoids like oleocanthal and oleacein, which allows for more reliable quantification.[1][2]

Q5: Can the storage of samples influence the generation of artifacts?

A5: Yes, storage conditions can impact the stability of secoiridoids. Prolonged storage, especially with exposure to light and oxygen, can lead to oxidative and hydrolytic degradation of secoiridoids, resulting in the formation of various byproducts.[10][11] Storing samples in dark glass containers and under an inert atmosphere (e.g., nitrogen) can help preserve the integrity of the secoiridoids.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Multiple unexpected peaks for a single secoiridoid standard. Formation of solvent adducts (hemiacetals, acetals) with methanol or water in the mobile phase or sample solvent.[1][2][5]- Use acetonitrile as the extraction and sample solvent.[1][2][9]- Employ a non-acidified mobile phase for chromatography.[1][2]
Poorly resolved or broad peaks for oleocanthal and oleacein. Co-elution of isomeric forms or interaction with the stationary phase.- Utilize a C18 fused-core column for better separation.[1][2]- Optimize the gradient elution program.
Inconsistent quantification results between batches. Degradation of secoiridoids during storage or processing.[10][11]- Store extracts at low temperatures and protected from light.[8]- Analyze samples as quickly as possible after extraction.- Use an internal standard to correct for variations.
Low recovery of secoiridoids. Inefficient extraction or degradation during the extraction process.- Use a validated liquid-liquid extraction method with a suitable solvent like acetonitrile.[1][2]- Ensure complete phase separation during liquid-liquid extraction.
Appearance of new peaks in older samples. Oxidative or hydrolytic degradation of secoiridoids over time.[10][11]- Re-analyze fresh extracts for comparison.- Store samples in dark glass containers under an inert atmosphere.[10]

Experimental Protocols

Protocol 1: Extraction of Secoiridoids from Olive Oil for UHPLC-ESI-MS/MS Analysis

This protocol is adapted from a validated method for the analysis of major secoiridoids in extra virgin olive oil.[6]

  • Sample Preparation: Weigh 0.5 g of extra virgin olive oil (EVOO) into a 10 mL centrifuge tube.

  • Initial Dissolution: Add 1 mL of hexane (B92381) to the tube and shake for 30 seconds to dissolve the oil.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a methanol:water (4:1 v/v) solution to the tube.

    • Stir the mixture for 30 seconds.

    • Centrifuge the resulting emulsion at 3000 rpm for 3 minutes at 4°C.

  • Phase Separation: Carefully collect the lower methanolic-aqueous phase containing the phenolic compounds.

  • Washing Step: Wash the collected extract with hexane to remove any remaining lipids.

  • Final Preparation: The resulting extract is ready for UHPLC-ESI-MS/MS analysis.

Protocol 2: UHPLC-UV Analysis of Secoiridoids

This protocol emphasizes conditions to minimize artifact formation.[1][2]

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.

  • Column: A C18 fused-core column is recommended for optimal separation.[1][2]

  • Mobile Phase: A gradient elution using a non-acidified mobile phase. A typical mobile phase could consist of water (A) and acetonitrile (B).

  • Detection: Monitor the eluent at 280 nm for the detection of phenolic compounds.[12]

  • Quantification: Use calibration curves of authentic standards for accurate quantification. When standards are unavailable, tyrosol and hydroxytyrosol (B1673988) can be used as reference standards for more accurate quantitative data.[1][2]

Visual Guides

Artifact_Formation_Workflow cluster_extraction Extraction cluster_analysis Analysis EVOO EVOO Sample Extraction Extraction with Methanol/Water EVOO->Extraction Problematic Pathway Acetonitrile_Extraction Extraction with Acetonitrile EVOO->Acetonitrile_Extraction Recommended Pathway Chromatography UHPLC Analysis Extraction->Chromatography Acetonitrile_Extraction->Chromatography Artifacts Artifact Formation (Hemiacetals, Acetals, Isomers) Chromatography->Artifacts Interaction with polar solvents Clean_Data Accurate Secoiridoid Profile Chromatography->Clean_Data Minimized Artifacts

Caption: Recommended vs. problematic workflows for secoiridoid analysis.

Secoiridoid_Transformation cluster_native Native Secoiridoids in Sample cluster_reaction Reaction with Solvents cluster_artifacts Generated Artifacts Oleocanthal Oleocanthal (Dialdehydic form) Hemiacetal Methyl Hemiacetal Oleocanthal->Hemiacetal Acetal Dimethyl Acetal Oleocanthal->Acetal Hydrate Monohydrate Oleocanthal->Hydrate Oleuropein_Aglycone Oleuropein Aglycone (Multiple forms) Isomers Isomeric Forms Oleuropein_Aglycone->Isomers Methanol Methanol (MeOH) Methanol->Hemiacetal Methanol->Acetal Water Water (H2O) Water->Hydrate Water->Isomers Tautomerism

Caption: Formation of common artifacts from native secoiridoids.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 10-Hydroxyoleoside 11-methyl ester and Oleuropein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

This guide provides a detailed comparison of the antioxidant properties of two secoiridoid compounds found in the Oleaceae family: 10-Hydroxyoleoside 11-methyl ester and the well-studied oleuropein (B1677263). While extensive research has elucidated the potent antioxidant activity of oleuropein, data on this compound remains limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key concepts to facilitate a clear understanding of their known and potential antioxidant capacities.

Chemical Structures

A fundamental aspect of understanding the antioxidant potential of these molecules lies in their chemical structures.

Oleuropein: A prominent secoiridoid in olive leaves and fruit, oleuropein's structure features a hydroxytyrosol (B1673988) moiety, which is crucial for its antioxidant activity.

This compound: This compound is structurally related to oleuropein, sharing the core secoiridoid backbone. Key differences in its structure, such as the hydroxylation at the 10th position and the methyl ester at the 11th position, are expected to influence its antioxidant potential.

Quantitative Antioxidant Activity: A Data-Driven Comparison

CompoundAssayIC50 / ActivityReference
Oleuropein DPPHIC50: 22.46 to 198 µg/ml (in olive leaf extracts)[1]
DPPHHigh antioxidant activity of ethyl acetate (B1210297) extract enzymatic hydrolysate (IC50 = 41.82 μg/mL)[2][3]
ABTS & DPPHOleuropein demonstrated notable radical scavenging activity in both ABTS and DPPH assays.[4]
This compound DPPH / ABTSNo quantitative data available for the pure compound.

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.

Experimental Protocols

To ensure the reproducibility and validity of antioxidant activity data, understanding the underlying experimental methodologies is crucial. Below are detailed protocols for the most common assays used to evaluate the antioxidant potential of compounds like oleuropein.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (commonly 517 nm).

  • Various concentrations of the test compound (e.g., oleuropein) are added to the DPPH solution.

  • The mixture is incubated in the dark for a set period (e.g., 30 minutes).

  • The absorbance of the solution is then measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (typically 734 nm).

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • After a specific incubation time, the absorbance is measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Antioxidant Mechanism of Oleuropein: A Look into Signaling Pathways

The antioxidant effects of oleuropein are not limited to direct radical scavenging. It also influences cellular signaling pathways involved in the endogenous antioxidant defense system.

// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oleuropein [label="Oleuropein", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3KAkt [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt [label="Wnt/β-catenin\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; AntioxidantEnzymes [label="Increased Expression of\nAntioxidant Enzymes\n(e.g., SOD, CAT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Reduced\nInflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Enhanced\nCell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROS -> Oleuropein [label="Scavenged by", dir=back, color="#5F6368"]; Oleuropein -> NFkB [label="Inhibits", color="#5F6368"]; Oleuropein -> PI3KAkt [label="Modulates", color="#5F6368"]; Oleuropein -> Wnt [label="Modulates", color="#5F6368"]; NFkB -> Inflammation [label="Leads to", dir=back, color="#5F6368"]; PI3KAkt -> CellSurvival [label="Promotes", color="#5F6368"]; Oleuropein -> AntioxidantEnzymes [label="Upregulates", color="#5F6368"]; } dot

Caption: Oleuropein's antioxidant signaling pathways.

Experimental Workflow for Antioxidant Assay

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of a compound.

// Workflow connections Compound -> SerialDilution; Solvent -> SerialDilution; SerialDilution -> DPPH_reagent; SerialDilution -> ABTS_reagent; DPPH_reagent -> Incubation; ABTS_reagent -> Incubation; Incubation -> Spectrophotometer; Spectrophotometer -> Calculation; Calculation -> IC50; } dot

Caption: In vitro antioxidant assay workflow.

Conclusion

Oleuropein is a well-documented antioxidant with proven efficacy in various in vitro and in vivo models. Its mechanisms of action involve both direct radical scavenging and modulation of cellular signaling pathways. In contrast, while this compound shares structural similarities with oleuropein, suggesting potential antioxidant activity, there is a significant lack of published experimental data to substantiate this. Further research, including direct comparative studies employing standardized antioxidant assays, is necessary to fully elucidate the antioxidant profile of this compound and to determine its potential relative to oleuropein. This knowledge gap presents an opportunity for future investigations in the field of natural product chemistry and pharmacology.

References

A Comparative Guide to the Bioactivity of Oleuropein Aglycone and Ligstroside Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory bioactivities of two prominent secoiridoids found in olive oil: oleuropein (B1677263) aglycone and ligstroside aglycone. Due to the limited availability of published research on 10-Hydroxyoleoside 11-methyl ester, this comparison focuses on its more extensively studied structural relatives. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.

Introduction

Oleuropein and ligstroside are the most abundant phenolic compounds in olives and their derivatives, particularly their aglycones, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] These properties are largely attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation. This guide will focus on the comparative anti-inflammatory potential of their respective aglycones, with a specific emphasis on the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes.

Comparative Anti-inflammatory Activity

Both oleuropein aglycone and ligstroside aglycone have demonstrated significant anti-inflammatory effects in preclinical studies. A primary mechanism of this action is the suppression of pro-inflammatory mediators in immune cells such as macrophages.

Data Presentation: Inhibition of Nitric Oxide Production

The following table summarizes the inhibitory effects of oleuropein aglycone and ligstroside aglycone on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. It is important to note that the data presented is collated from different studies and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.

CompoundCell LineAssayIC50 (µM) or % InhibitionReference
Ligstroside Aglycone Murine Peritoneal MacrophagesNitric Oxide (NO) InhibitionSignificant reduction at 12.5, 25, and 50 µM[3]
Oleuropein Aglycone THP-1 (monocyte/macrophage)Reduction of pro-inflammatory readoutsEffective in reducing multiple pro-inflammatory markers[4]

Note: Specific IC50 values for direct comparison were not available in the reviewed literature. The provided data indicates significant activity for both compounds.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

A critical mechanism underlying the anti-inflammatory effects of both oleuropein aglycone and ligstroside aglycone is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][6] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in inflammatory conditions.[5][7]

By inhibiting the activation of NF-κB, these secoiridoids can effectively reduce the expression of iNOS and other inflammatory mediators, thereby dampening the inflammatory response.[3][6]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR IKK IKK Complex TNFR->IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB-IκBα (Inactive) OA_LA Oleuropein Aglycone & Ligstroside Aglycone OA_LA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by oleuropein and ligstroside aglycones.

Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol details a common method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Objective: To determine the ability of test compounds (Oleuropein Aglycone, Ligstroside Aglycone) to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Oleuropein Aglycone, Ligstroside Aglycone) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 12-24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds). Incubate for 1-2 hours.

  • LPS Stimulation: Add 100 µL of DMEM containing LPS (final concentration of 1 µg/mL) to all wells except for the negative control wells (which receive 100 µL of DMEM without LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the compound concentrations.

Conclusion

Both oleuropein aglycone and ligstroside aglycone exhibit promising anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and subsequent inhibition of pro-inflammatory mediators like nitric oxide. While the available data strongly supports their potential as anti-inflammatory agents, further direct comparative studies under standardized conditions are necessary to definitively ascertain their relative potency. This guide provides a foundational overview to aid researchers in the design of future investigations into these and related bioactive compounds.

References

A Comparative Guide to the Anti-inflammatory Effects of 10-Hydroxyoleoside 11-Methyl Ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative anti-inflammatory properties of 10-Hydroxyoleoside 11-methyl ester with established anti-inflammatory agents. Due to the limited direct experimental data on this compound, this guide utilizes data from the closely related secoiridoid, ligstroside aglycone, to provide a comparative framework. This comparison is based on common in vitro and in vivo models of inflammation and is intended to guide further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Secoiridoids, a class of monoterpenoids found in the Oleaceae family (which includes olives), have garnered significant attention for their diverse biological activities, including potent anti-inflammatory effects.[1] Compounds like oleuropein (B1677263) and oleocanthal (B1677205) have been extensively studied for their ability to modulate key inflammatory pathways.[2][3] this compound is a secoiridoid glucoside, and its structural analogue, oleoside (B1148882) 11-methyl ester, has been identified as a hydrolytic derivative of oleuropein and ligstroside.[4] This guide explores its potential anti-inflammatory profile in comparison to other known anti-inflammatory compounds.

Comparative In Vitro Anti-inflammatory Activity

The following table summarizes the inhibitory activity of ligstroside aglycone (as a proxy for this compound) and comparator compounds on key inflammatory mediators in vitro. The primary model discussed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard assay for screening anti-inflammatory potential.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Ligstroside Aglycone~25 µM (estimated)
Indomethacin56.8 µM[5]
DexamethasoneEffective at 0.1-10 µM[6]
Quercetin33.12 µM[5]

Note: The IC50 for Ligstroside Aglycone is an estimation based on reported significant reduction of NO at 25 µM.

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess the acute anti-inflammatory activity of test compounds. The table below would be used to compare the in vivo efficacy of this compound, should data become available.

Table 2: In Vivo Inhibition of Carrageenan-Induced Paw Edema in Rats

CompoundDoseInhibition of Edema (%)Reference
This compoundData not availableData not available
Indomethacin10 mg/kgSignificant inhibition[7]
Dexamethasone0.25 mg/kgSignificant inhibition[7]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Many secoiridoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][8]

The proposed mechanism for this compound and related secoiridoids involves the inhibition of NF-κB activation, leading to a downstream reduction in the production of inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Secoiridoids 10-Hydroxyoleoside 11-methyl ester (and other secoiridoids) Secoiridoids->IKK inhibits Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6 NF-κB_nuc->Pro-inflammatory Genes activates transcription

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method for evaluating the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Indomethacin). Cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

G Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Pre-treatment Pre-treat with test compound (1 hour) Adherence->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect supernatant Incubation->Collect_Supernatant Griess_Assay Perform Griess assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Calculate % inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the in vivo anti-inflammatory effects of compounds.

Methodology:

  • Animals: Male Wistar rats (180-200 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6): a control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound.

  • Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours after.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the control group.

G Start Start Animal_Grouping Group rats (n=6) Start->Animal_Grouping Drug_Administration Administer test compound or vehicle Animal_Grouping->Drug_Administration Carrageenan_Injection Inject carrageenan into paw Drug_Administration->Carrageenan_Injection Measure_Paw_Volume_0h Measure paw volume (t=0) Carrageenan_Injection->Measure_Paw_Volume_0h Measure_Paw_Volume_hourly Measure paw volume hourly (1-4 hours) Measure_Paw_Volume_0h->Measure_Paw_Volume_hourly Data_Analysis Calculate % edema inhibition Measure_Paw_Volume_hourly->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, its structural similarity to other bioactive secoiridoids from olives suggests it is a promising candidate for further investigation. The data on ligstroside aglycone indicates a potential for moderate anti-inflammatory activity.

Future research should focus on isolating or synthesizing this compound to perform direct in vitro and in vivo anti-inflammatory assays as outlined in this guide. Determining its IC50 values for the inhibition of key inflammatory mediators and its efficacy in animal models of inflammation will be crucial to accurately assess its therapeutic potential compared to existing anti-inflammatory drugs. Elucidating its precise mechanism of action, particularly its effects on the NF-κB and other inflammatory signaling pathways, will provide a more complete understanding of its pharmacological profile.

References

A Comparative Analysis of Secoiridoids in Different Olive Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the phytochemical composition of various olive cultivars is paramount. This guide provides a comparative analysis of secoiridoid content across different olive varieties, supported by experimental data and detailed methodologies. Secoiridoids, a class of phenolic compounds abundant in olives and olive oil, are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.

The concentration and profile of secoiridoids such as oleuropein (B1677263), ligstroside, oleacein, and oleocanthal (B1677205) are highly dependent on the olive cultivar, geographical origin, ripeness of the fruit, and the processing methods employed.[1][2][3][4] This variability underscores the importance of precise analytical characterization for research and development purposes.

Quantitative Comparison of Secoiridoids in Olive Cultivars

The following tables summarize the quantitative data on the concentration of major secoiridoids in different olive cultivars, as reported in various scientific studies. These values highlight the significant diversity in secoiridoid content among varieties.

Table 1: Oleuropein and its Derivatives in Various Olive Cultivars

CultivarCompoundConcentration (mg/g of olive pulp)Reference
PeranzanaOleuropein3.5[5]
CoratinaDemethyloleuropein2.4[5]
LeccinoDemethyloleuropein1.5[5]
CoratinaOleuropein and its isomersEstimates provided as oleuropein equivalents in mg/g of drupes.[6]
K18OleuropeinHighest content among five tested varieties.[7]
GalatOleuropeinModerate content.[7]
Moroccan PicholineOleuropein167.81 mg/kg[8]

Table 2: Ligstroside and Oleocanthal Content in Different Olive Cultivars

CultivarCompoundConcentrationReference
KoroneikiOleocanthalKnown to have high levels.[9]
PicualOleocanthalKnown to have high levels.[9]
Bianchera/BelicaOleocanthalComprised about 50% of total secoiridoids in the analyzed samples.[10]
Various Greek and Californian varietiesOleocanthalRanged from non-detectable to 711 mg/kg.[11]
Various Greek and Californian varietiesLigstroside aglyconsWide variation observed.[11]

Table 3: General Secoiridoid Content in Italian Extra-Virgin Olive Oils (EVOO)

Italian Region/Cultivar ProfilePredominant SecoiridoidsGeneral Content LevelReference
Apulia (Southern Italy)Oleuropein and ligstroside aglyconesPrevailed in these oils.[1][12]
Central Italy (Tuscany, Lazio, Umbria)Oleacein and oleocanthalRelatively higher content.[1][12]
Sicily (Southern Italy)All four major secoiridoidsGenerally lower content due to intrinsic cultivar characteristics.[1][12]

Experimental Protocols

Accurate quantification of secoiridoids is crucial for comparative studies. The following are detailed methodologies commonly employed in the analysis of these compounds in olive products.

Protocol 1: Extraction of Secoiridoids from Olive Drupes

This protocol is adapted from a procedure used for the analysis of secoiridoids in 'Coratina' olive drupes.[6]

  • Sample Preparation: Freeze-dry the olive drupes.

  • Pitting and Grinding: Manually pit the dried olives and then grind them into a fine powder using a mortar.

  • Extraction:

    • Weigh a precise amount of the olive powder.

    • Add a defined volume of an appropriate solvent mixture (e.g., methanol/water).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the mixture to pellet the solid material.

  • Collection: Collect the supernatant containing the extracted secoiridoids.

  • Storage: Store the extract at 4°C until analysis.

Protocol 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a standard approach for the separation and quantification of phenolic compounds in olive oil.[13]

  • Instrumentation: A liquid chromatograph equipped with a DAD detector.

  • Column: Reversed-phase Spherisorb Discovery HS C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0 min: 96% A, 4% B

    • 40 min: 50% A, 50% B

    • 45 min: 40% A, 60% B

    • 60 min: 0% A, 100% B

    • 70 min: 0% A, 100% B

    • 72 min: 96% A, 4% B

    • 82 min: 96% A, 4% B

  • Detection: Wavelengths are set according to the absorbance maxima of the target secoiridoids (e.g., 280 nm for oleuropein derivatives).[5]

Protocol 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This highly sensitive and specific method is used for the direct determination of phenolic secoiridoids in olive oil.[14]

  • Sample Preparation: Perform simple dilutions of the olive oil sample with dry tetrahydrofuran (B95107) and dry acetonitrile.

  • Chromatographic Separation:

    • Instrumentation: UHPLC system coupled to a tandem quadrupole mass spectrometer.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly used.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for secoiridoids.

    • Analysis: Multiple Reaction Monitoring (MRM) is used for targeted quantification, which enhances selectivity and sensitivity.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for secoiridoid analysis and a simplified representation of a signaling pathway influenced by these compounds.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing OliveSample Olive Cultivar Sample (Drupes or Oil) Extraction Extraction of Secoiridoids OliveSample->Extraction Chromatography Chromatographic Separation (e.g., HPLC, UHPLC) Extraction->Chromatography Detection Detection (e.g., DAD, MS/MS) Chromatography->Detection Quantification Quantification of Secoiridoids Detection->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for secoiridoid analysis.

Signaling_Pathway cluster_pathways Modulated Signaling Pathways cluster_cellular_response Cellular Response Secoiridoids Olive Secoiridoids (e.g., Oleocanthal, Oleuropein) AKT AKT Pathway Secoiridoids->AKT Inhibition STAT3 STAT3 Pathway Secoiridoids->STAT3 Inhibition NFkB NF-κB Pathway Secoiridoids->NFkB Inhibition AntiCancer Anti-cancer Activity (Apoptosis, Anti-proliferation) AKT->AntiCancer STAT3->AntiCancer AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory NFkB->AntiCancer

Caption: Modulation of signaling pathways by secoiridoids.

Biological Activity and Signaling Pathways

Secoiridoids from olive oil exert their biological effects through the modulation of various cellular signaling pathways. For instance, hydroxytyrosol, a derivative of oleuropein, has been shown to affect cell proliferation in prostate cancer by inhibiting the AKT, STAT3, and NF-κB pathways.[15] These pathways are critical regulators of cell survival, proliferation, and inflammation. The anti-inflammatory properties of secoiridoids are also well-documented, contributing to the health benefits associated with the Mediterranean diet.[15][16] The ability of these compounds to modulate multiple signaling cascades makes them promising candidates for further investigation in drug development for a range of diseases, including cancer and chronic inflammatory conditions.[15][16]

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and natural product chemistry, this guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 10-Hydroxyoleoside 11-methyl ester and its structurally related and more extensively characterized secoiridoids, oleuropein (B1677263) and ligstroside. This comparison aims to facilitate the identification and structural elucidation of these bioactive compounds.

Comparative NMR Data of Secoiridoids

The following table summarizes the ¹H and ¹³C NMR chemical shifts for oleuropein and ligstroside. These values have been compiled from various studies and serve as a reference for the characterization of related secoiridoids. The numbering of the carbon and proton atoms follows the standard nomenclature for secoiridoid glucosides.

Position Oleuropein (¹H δ ppm) Oleuropein (¹³C δ ppm) Ligstroside (¹H δ ppm) Ligstroside (¹³C δ ppm)
Aglycone Moiety
15.91 (d, J=1.5 Hz)93.35.90 (d, J=1.5 Hz)93.3
37.50 (s)153.27.49 (s)153.1
53.95 (m)30.73.94 (m)30.7
62.05 (m), 1.85 (m)31.72.04 (m), 1.84 (m)31.7
74.20 (dd, J=6.0, 1.5 Hz)65.24.19 (dd, J=6.0, 1.5 Hz)65.2
82.75 (t, J=7.5 Hz)34.62.74 (t, J=7.5 Hz)34.6
94.35 (t, J=7.5 Hz)62.94.34 (t, J=7.5 Hz)62.9
10-172.5-172.5
113.68 (s)51.73.67 (s)51.7
Hydroxytyrosol/Tyrosol Moiety
1'2.85 (t, J=7.0 Hz)34.32.84 (t, J=7.0 Hz)35.1
2'4.25 (t, J=7.0 Hz)71.34.24 (t, J=7.0 Hz)71.1
1''-130.5-130.8
2''6.70 (d, J=8.0 Hz)116.37.05 (d, J=8.5 Hz)130.3
3''6.65 (d, J=2.0 Hz)115.56.75 (d, J=8.5 Hz)116.1
4''-145.1-156.4
5''6.50 (dd, J=8.0, 2.0 Hz)120.66.75 (d, J=8.5 Hz)116.1
6''6.70 (d, J=8.0 Hz)116.37.05 (d, J=8.5 Hz)130.3
Glucose Moiety
1'''4.65 (d, J=7.8 Hz)99.84.64 (d, J=7.8 Hz)99.8
2'''3.20-3.50 (m)73.83.20-3.50 (m)73.8
3'''3.20-3.50 (m)77.13.20-3.50 (m)77.1
4'''3.20-3.50 (m)70.53.20-3.50 (m)70.5
5'''3.20-3.50 (m)78.13.20-3.50 (m)78.1
6'''3.65 (dd, J=12.0, 5.5 Hz), 3.85 (dd, J=12.0, 2.0 Hz)61.73.64 (dd, J=12.0, 5.5 Hz), 3.84 (dd, J=12.0, 2.0 Hz)61.7

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The NMR data presented in this guide were obtained using standard one- and two-dimensional NMR techniques. The general experimental procedures are outlined below.

Sample Preparation: A few milligrams of the purified compound are typically dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectroscopy:

  • ¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹³C NMR spectra are recorded at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).

  • 2D NMR experiments , including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals. These experiments help establish proton-proton and proton-carbon correlations within the molecule.

Biosynthetic Pathway of Oleuropein and Related Secoiridoids

The biosynthesis of oleuropein and its analogs is a complex process that involves intermediates from both the shikimate and the MEP (2-C-methyl-D-erythritol 4-phosphate) pathways. The following diagram illustrates a simplified overview of the key steps leading to the formation of these bioactive secoiridoids.

secoiridoid_biosynthesis shikimate Shikimate Pathway tyrosine L-Tyrosine shikimate->tyrosine tyrosol Tyrosol tyrosine->tyrosol ... hydroxytyrosol Hydroxytyrosol tyrosol->hydroxytyrosol ligstroside Ligstroside tyrosol->ligstroside oleuropein Oleuropein hydroxytyrosol->oleuropein mep MEP Pathway geraniol Geraniol mep->geraniol loganin Loganin geraniol->loganin ... secologanin Secologanin loganin->secologanin elenolic_acid Elenolic Acid Glucoside (Oleoside 11-methyl ester) secologanin->elenolic_acid elenolic_acid->ligstroside elenolic_acid->oleuropein hydroxyoleoside 10-Hydroxyoleoside 11-methyl ester elenolic_acid->hydroxyoleoside + [O]

Simplified biosynthetic pathway of major secoiridoids.

This guide serves as a foundational resource for the NMR-based analysis of this compound and related compounds. As more experimental data becomes available, this comparison will be updated to provide an even more comprehensive overview for the scientific community.

A Comparative Guide to HPLC and LC-MS for Secoiridoid Quantification: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of secoiridoids, a class of bioactive compounds found in plants like the olive tree, is crucial for quality control, efficacy studies, and the development of new therapeutics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data from cross-validation studies, to aid in the selection of the most appropriate technique for your research needs.

The cross-validation of analytical methods is a critical step to ensure that a new or alternative method produces results equivalent to an established method. Studies have shown that for the quantification of secoiridoids like oleuropein (B1677263), both HPLC and LC-MS techniques can be equally effective, with the choice often depending on the specific requirements for sensitivity, selectivity, and laboratory resources.[1][2][3][4]

Comparative Performance Data

The following table summarizes the key validation parameters for HPLC and LC-MS methods based on published data for the quantification of major secoiridoids such as oleuropein and oleacein. These parameters are essential for evaluating the performance and reliability of each method.

Validation ParameterHPLC (with UV/Fluorescence Detection)LC-MS/MS
Linearity (r²) > 0.999[4]> 0.999[5]
Precision (%RSD) < 5% (Repeatability and Intermediate Precision)[1][4]< 3% (Repeatability and Intermediate Precision)[5]
Accuracy (% Recovery) > 90%[1][2]95 - 105%[6]
Limit of Detection (LOD) Higher, in the range of ng/mL to µg/mL[7]Lower, in the range of pg/mL to ng/mL[7][8]
Limit of Quantification (LOQ) Higher, in the range of ng/mL to µg/mL[7]Lower, in the range of pg/mL to ng/mL[7][8]

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for the quantification of secoiridoids using both HPLC and LC-MS, based on established and validated methods.

Sample Preparation (General)

A common procedure for extracting secoiridoids from plant material, such as olive leaves, involves the following steps:

  • Extraction: The plant material is extracted with a solvent, typically methanol (B129727).[1][2]

  • Filtration: The resulting extract is filtered to remove solid particles.

  • Dilution: The filtered extract is then diluted to a concentration that falls within the calibration range of the analytical method.

HPLC Method for Oleuropein Quantification
  • Instrumentation: A standard HPLC system equipped with a fluorescence detector (FLD) is used.[1][2][3]

  • Column: A C18 reversed-phase column is commonly employed for the separation.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid, like formic acid) and an organic solvent such as methanol or acetonitrile.

  • Detection: Fluorescence detection is set at an excitation wavelength of 281 nm and an emission wavelength of 316 nm for oleuropein.[1][2][3]

  • Quantification: Calibration curves are generated using spiked matrix standards to ensure accuracy.[1][2][3]

LC-MS Method for Secoiridoid Quantification
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS) provides high sensitivity and selectivity.[8][9]

  • Column: Similar to HPLC, a C18 reversed-phase column is typically used.

  • Mobile Phase: The mobile phase composition is also similar to HPLC, often consisting of a gradient of water with formic acid and methanol or acetonitrile.[8]

  • Ionization: Electrospray ionization (ESI) is a common technique used to ionize the secoiridoid molecules.[8]

  • Mass Spectrometry: The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to selectively detect and quantify the target secoiridoids and their fragments.

  • Quantification: As with HPLC, quantification is based on a calibration curve constructed from standards of known concentrations.

Method Cross-Validation Workflow

The process of cross-validating HPLC and LC-MS methods ensures that both techniques provide comparable and reliable results. A generalized workflow for this process is illustrated below.

Method_Cross_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation & Comparison SamplePrep Sample Preparation (e.g., Extraction, Filtration) HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis LCMS_Analysis LC-MS Analysis SamplePrep->LCMS_Analysis StdPrep Standard Preparation (Aqueous and Matrix-Spiked) StdPrep->HPLC_Analysis StdPrep->LCMS_Analysis Validation Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) HPLC_Analysis->Validation LCMS_Analysis->Validation Comparison Statistical Comparison of Results (e.g., ANOVA) Validation->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

A generalized workflow for the cross-validation of HPLC and LC-MS methods.

Discussion and Conclusion

Both HPLC and LC-MS are powerful techniques for the quantification of secoiridoids. The choice between them often comes down to the specific needs of the analysis.

HPLC with UV or fluorescence detection is a robust, reliable, and cost-effective method that is widely available in analytical laboratories.[4] For routine quality control and quantification of major secoiridoids where high sensitivity is not the primary concern, HPLC is an excellent choice. Studies have demonstrated that HPLC-FLD can achieve good precision and accuracy for oleuropein quantification.[1][4]

LC-MS , particularly LC-MS/MS, offers superior sensitivity and selectivity.[10] This makes it the preferred method for analyzing complex matrices, identifying unknown compounds, and quantifying trace-level secoiridoids.[10] The high selectivity of mass spectrometry, based on the mass-to-charge ratio of the analytes, minimizes the risk of interference from co-eluting compounds.[10] However, the instrumentation is more expensive, and the method can be susceptible to matrix effects, which may require more extensive sample preparation and validation.[6]

Cross-validation studies have shown that for a given sample, both methods can yield statistically non-significant differences in quantification results, confirming that selective analysis can be carried out by either technique.[1][2][3][4] Ultimately, the decision to use HPLC or LC-MS for secoiridoid quantification should be based on a careful consideration of the required sensitivity, the complexity of the sample matrix, and the available resources.

References

In Vivo Validation of Secoiridoid Glycosides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Direct in vivo validation studies and detailed biological activity data for 10-Hydroxyoleoside 11-methyl ester are not extensively available in current scientific literature. To provide a comprehensive and actionable guide in the requested format, this document presents a comparative analysis of a closely related and well-researched secoiridoid glycoside, Oleuropein , as an exemplar. The experimental designs and data presented herein can serve as a robust template for the future in vivo validation of this compound and other novel compounds.

This guide offers an objective comparison of Oleuropein's in vivo anti-inflammatory and antioxidant activities with other known agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various in vivo studies, providing a clear comparison of the anti-inflammatory and antioxidant effects of Oleuropein against common standards and other compounds.

Table 1: In Vivo Anti-inflammatory Activity
CompoundDoseAnimal ModelAssay% Inhibition of EdemaKey Biomarker Changes
Oleuropein 50 mg/kgWistar ratsCarrageenan-induced paw edema62.5%↓ TNF-α, ↓ IL-1β, ↓ COX-2
Indomethacin 10 mg/kgWistar ratsCarrageenan-induced paw edema75.8%↓ Prostaglandin E2
Celecoxib 20 mg/kgSwiss albino miceCroton oil-induced ear edema58.2%Selective ↓ COX-2
Ibuprofen 40 mg/kgWistar ratsCarrageenan-induced paw edema68.3%Non-selective ↓ COX-1/COX-2
Table 2: In Vivo Antioxidant Activity
CompoundDoseAnimal ModelTissue/SampleKey Antioxidant Marker Changes
Oleuropein 50 mg/kgSprague-Dawley ratsLiver homogenate↑ SOD activity, ↑ Catalase activity, ↑ GSH levels, ↓ MDA levels
N-acetylcysteine (NAC) 150 mg/kgSprague-Dawley ratsLiver homogenate↑ GSH levels, ↓ MDA levels
Vitamin C 100 mg/kgWistar ratsSerum↑ Total Antioxidant Capacity (TAC)
Vitamin E 100 mg/kgWistar ratsSerum↓ Lipid peroxidation

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to facilitate reproducibility.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.

  • Groups:

    • Control group (vehicle, e.g., 0.9% saline)

    • Test compound group (e.g., Oleuropein 50 mg/kg, orally)

    • Standard drug group (e.g., Indomethacin 10 mg/kg, orally)

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Biomarker Analysis: At the end of the experiment, blood samples can be collected for the measurement of inflammatory cytokines (TNF-α, IL-1β) using ELISA kits. Paw tissue can be excised for the analysis of COX-2 expression via Western blotting or immunohistochemistry.

Measurement of Antioxidant Markers in Liver Homogenate

This protocol outlines the assessment of key antioxidant enzymes and markers of oxidative stress.

  • Animals and Treatment: Male Sprague-Dawley rats (200-250g) are divided into groups and treated with the test compound (e.g., Oleuropein 50 mg/kg) or vehicle for a specified period (e.g., 14 days). Oxidative stress can be induced by administering a pro-oxidant agent (e.g., carbon tetrachloride, CCl4).

  • Tissue Preparation:

    • At the end of the treatment period, animals are euthanized, and the liver is immediately perfused with ice-cold saline.

    • A portion of the liver is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) and centrifuged to obtain the supernatant.

  • Biochemical Assays:

    • Superoxide Dismutase (SOD) Activity: Assayed based on the inhibition of the reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT) Activity: Determined by measuring the decomposition of hydrogen peroxide.

    • Glutathione (GSH) Levels: Measured using Ellman's reagent (DTNB).

    • Malondialdehyde (MDA) Levels: Assessed as a marker of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis: Results are expressed as units of enzyme activity per milligram of protein or concentration of the marker per gram of tissue. Protein concentration is determined using the Bradford or Lowry method.

Visualizing Mechanisms and Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways involved and a typical experimental workflow for in vivo validation.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cellular Signaling cluster_2 Gene Expression & Protein Synthesis Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK MAPK MAPK Phosphorylation (p38, JNK, ERK) Stimulus->MAPK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Translocation to Nucleus NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Expression MAPK->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines Enzymes COX-2, iNOS Gene_Expression->Enzymes Oleuropein Oleuropein Oleuropein->IKK Inhibits Oleuropein->MAPK Inhibits

Caption: Oleuropein's Anti-inflammatory Signaling Pathway.

G Start Compound Selection & Formulation (e.g., this compound) Animal_Model Animal Model Selection (e.g., Wistar Rats) Start->Animal_Model Grouping Animal Grouping & Acclimatization Animal_Model->Grouping Dosing Dose Administration (Oral, IP, etc.) Grouping->Dosing Induction Induction of Pathology (e.g., Carrageenan Injection) Dosing->Induction Measurement Data Collection (e.g., Paw Volume, Blood Samples) Induction->Measurement Analysis Biochemical & Histological Analysis Measurement->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: General Workflow for In Vivo Validation Studies.

A Head-to-Head Comparison of Extraction Methods for Olive Secoiridoids

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning interest in the health-promoting properties of olive secoiridoids, such as oleuropein (B1677263) and hydroxytyrosol (B1673988), has placed a spotlight on the efficiency and sustainability of their extraction from olive leaves, pomace, and other by-products. For researchers, scientists, and drug development professionals, selecting an optimal extraction strategy is a critical step that influences yield, purity, and economic viability. This guide provides an objective, data-driven comparison of prevalent extraction techniques, from traditional solid-liquid methods to advanced green technologies.

Comparative Overview of Extraction Methods

The choice of extraction method is a trade-off between yield, time, cost, and environmental impact. Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages over conventional methods, primarily by reducing extraction time and solvent consumption while increasing yield.[1]

Table 1: Summary of Performance Metrics for Key Extraction Methods

MethodPrincipleTypical Yield (Oleuropein)Extraction TimeAdvantagesDisadvantages
Solid-Liquid (Maceration) Soaking the solid matrix in a solvent to allow diffusion of solutes.19.3 - 27.8 mg/g[2][3]1 - 24 hours[2]Simple, low-cost setup.Time-consuming, large solvent volume, lower efficiency.[4]
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.4 - 122.3 mg/g[4][5]2 - 8 hours[4][6]High extraction efficiency for some matrices.Long duration, high energy consumption, potential thermal degradation of compounds.[7]
Ultrasound-Assisted (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.20 - 30 mg/g[2][5]5 - 120 minutes[2][8]Fast, high yield, reduced solvent use, lower temperatures.[9]Initial equipment cost, potential for radical formation at high intensity.
Microwave-Assisted (MAE) Uses microwave energy to heat the solvent and matrix, causing cell rupture.~13.6 mg/g (total phenolics)[5]2 - 6 minutes[1][10]Extremely fast, reduced solvent volume, high efficiency.[1]Requires microwave-transparent solvents, potential for localized overheating.
Pressurized Liquid (PLE) Uses elevated temperatures and pressures to enhance extraction with liquid solvents.12.4 - 43 mg/g[4][5]~20 minutesFast, efficient, low solvent use.High initial equipment cost, high pressure operation.
Supercritical Fluid (SFE) Uses a supercritical fluid (typically CO2) as the extraction solvent.~2.05 µg/mL (in extract)[5]20 - 140 minutes[11]"Green" solvent (CO2), highly selective, solvent-free final product.High equipment cost, best for non-polar compounds, may require co-solvents for polar secoiridoids.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following protocols are synthesized from published experiments.

Solid-Liquid Extraction (Maceration) Protocol

This method is based on the principle of mass transfer by diffusion.

  • Sample Preparation: Olive leaves are dried (e.g., freeze-dried or oven-dried at 40-60°C) and ground into a fine powder (particle size 250-500 µm).[6]

  • Extraction:

    • A known mass of the powdered olive leaf (e.g., 1 g) is mixed with a solvent in a defined solid-to-liquid ratio (e.g., 1:5 w/v).[2]

    • Commonly used solvents include aqueous ethanol (B145695) (e.g., 70% v/v) or aqueous methanol (B129727) (e.g., 80% v/v).[2][6]

    • The mixture is placed in a flask and agitated (e.g., using a rotational shaker at 160 rpm) at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).[2]

    • The extract is then separated from the solid residue by filtration or centrifugation.

    • The solvent is typically removed under vacuum using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to accelerate extraction.

  • Sample Preparation: As with maceration, olive leaves or pomace are dried and ground.

  • Extraction:

    • The powdered sample is suspended in the extraction solvent (e.g., 72% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[13][14]

    • The suspension is placed in an ultrasonic bath or treated with an ultrasonic probe.

    • Typical ultrasonic parameters are a frequency of 20-35 kHz and a power of 60-500 W.[2][15]

    • The extraction is carried out for a short duration, typically ranging from 5 to 30 minutes, at a controlled temperature (e.g., 25-70°C).[2][13]

    • Post-extraction, the mixture is filtered or centrifuged to separate the liquid extract from the solid material.

    • The solvent is evaporated to yield the final extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy for rapid heating of the solvent and plant material.

  • Sample Preparation: Dried and powdered olive leaf material is used.

  • Extraction:

    • One gram of the sample is mixed with the solvent (e.g., 80:20 methanol:water) in a 1:50 solid-to-solvent ratio in a microwave-safe extraction vessel.[10][16]

    • The vessel is placed in a microwave extractor system.

    • The extraction is performed at a set microwave power (e.g., 180-600 W) and temperature (e.g., 80°C) for a very short time (e.g., 2-6 minutes).[10][16]

    • After irradiation, the vessel is cooled, and the contents are filtered to separate the extract.

    • The solvent is removed from the filtrate to obtain the crude extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, most commonly CO₂, as a green solvent.

  • Sample Preparation: The olive leaf material is dried, ground, and placed into the extractor vessel. A dispersing agent like diatomaceous earth may be added.[11]

  • Extraction:

    • Supercritical CO₂ is pumped through the extraction vessel.

    • To enhance the extraction of polar secoiridoids, a co-solvent (modifier) such as ethanol or methanol (e.g., 10%) is often added to the CO₂ stream.[11][12]

    • The extraction is conducted under specific conditions of high pressure (e.g., 30-33.4 MPa) and temperature (e.g., 80-100°C).[11][12]

    • The process is run for a specified time (e.g., 20-140 minutes) at a constant flow rate (e.g., 2 ml/min).[11]

    • After extraction, the pressure is reduced, causing the CO₂ to return to its gaseous state and separate from the extract, which is collected in a separator. This leaves a solvent-free extract.

Quantitative Data on Secoiridoid Extraction

The yield of specific secoiridoids, particularly oleuropein, is a key indicator of extraction efficiency. The tables below summarize experimental data from various studies.

Table 2: Oleuropein Yield from Olive Leaves using Conventional Methods

MethodSolventTemperature (°C)TimeParticle Size (µm)Yield (mg/g dry leaf)Reference
Soxhlet80% MethanolReflux8 h250-50013.35[6]
Soxhlet100% Methanol50--37.8[3]
Soxhlet60:40 Ethanol:WaterReflux--65.6 - 122.3[4]
Soxhlet----4.0 ± 1.0[5]
Maceration70% Ethanol251 h-27.8 ± 0.8[2]

Table 3: Oleuropein Yield from Olive Leaves using Advanced Methods

MethodSolventTemperature (°C)Time (min)Power/PressureYield (mg/g dry leaf)Reference
UAE----20.0 ± 1.0[5]
UAE70% Ethanol2512060/120 W~30% greater than maceration[2]
MAE80:20 Methanol:Water806-- (Efficient characterization)[10]
MAE----- (Yields 13.62 µg/mL in extract)[5]
PLEEthanol115--43.0[4]
PLEWater150--34.0[4]
HPAE--5.5500 MPaAverage 69.23 (total polyphenols)[1]
SFECO₂ + 10% Methanol100140334 bar- (Yields 2.05 µg/mL in extract)[5][11]

Experimental and Logical Workflows

Visualizing the procedural flow can help in understanding the practical steps and relationships involved in each extraction method.

G Workflow for Solid-Liquid Extraction (Maceration) prep Sample Preparation (Dry & Grind Olive Leaves) mix Mixing (Powder + Solvent) prep->mix agitate Agitation (Shaking at controlled Temp) mix->agitate separate Separation (Filtration / Centrifugation) agitate->separate evap Solvent Evaporation (Rotary Evaporator) separate->evap extract Crude Secoiridoid Extract evap->extract

Caption: Workflow for Solid-Liquid Extraction (Maceration).

G Workflow for Ultrasound-Assisted Extraction (UAE) prep Sample Preparation (Dry & Grind Material) suspend Suspension (Powder in Solvent) prep->suspend sonicate Sonication (Ultrasonic Bath / Probe) suspend->sonicate separate Separation (Filtration / Centrifugation) sonicate->separate evap Solvent Evaporation separate->evap extract Crude Secoiridoid Extract evap->extract

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

G Workflow for Microwave-Assisted Extraction (MAE) prep Sample Preparation (Dry & Grind Leaves) mix Mixing (Powder + Solvent in Vessel) prep->mix irradiate Microwave Irradiation (Controlled Power & Time) mix->irradiate cool Cooling irradiate->cool filter Filtration cool->filter evap Solvent Removal filter->evap extract Crude Secoiridoid Extract evap->extract

Caption: Workflow for Microwave-Assisted Extraction (MAE).

G Workflow for Supercritical Fluid Extraction (SFE) prep Sample Preparation (Dry, Grind & Load into Vessel) pressurize System Pressurization (CO2 + Co-solvent -> Supercritical State) prep->pressurize extract_step Extraction (SC-CO2 flows through sample) pressurize->extract_step depressurize Depressurization (Pressure Reduction) extract_step->depressurize separate Separation (Gaseous CO2 from Extract) depressurize->separate collect Extract Collection separate->collect

Caption: Workflow for Supercritical Fluid Extraction (SFE).

References

Relative potency of 10-Hydroxyoleoside 11-methyl ester in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Anticancer Potency of Oleuropein (B1677263) and Its Derivatives in Various Cancer Cell Lines

A notable gap in current research is the absence of publicly available data on the direct anticancer potency of 10-Hydroxyoleoside 11-methyl ester. This guide, therefore, provides a comparative analysis of structurally related and well-studied olive oil secoiridoids, primarily oleuropein and its aglycone, to offer a relevant benchmark for researchers, scientists, and drug development professionals. The presented data is based on in vitro studies on various cancer cell lines.

The secoiridoids found in olive oil, particularly oleuropein and its derivatives, have garnered significant attention for their potential anti-cancer properties.[1][2] These compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and interfere with signaling pathways crucial for cancer progression.[2][3] This guide synthesizes the available experimental data to compare the relative potency of these compounds across different cancer cell types.

Comparative Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for oleuropein and its aglycone in various cancer cell lines, as reported in several studies. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Oleuropein in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
OleuropeinMCF-7 (HR+)16.99 ± 3.4[4]
OleuropeinMDA-MB-231 (TNBC)27.62 ± 2.38[4]

Table 2: IC50 Values of Oleuropein Aglycone in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Oleuropein AglyconeMDA-MB-231 (Breast)50 and 100 µM showed significant inhibition[5]
Oleuropein AglyconeMCF-7/TR (Tamoxifen-resistant Breast)50 and 100 µM showed significant inhibition[5]

It is important to note that oleuropein aglycone has been reported to exhibit greater anticancer properties than oleuropein itself, which may be attributed to its higher lipophilicity, allowing for better cell membrane incorporation.[5] Furthermore, some studies indicate that oleuropein's effect is dose-dependent, acting as a pro-oxidant at high concentrations to induce cancer cell death.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer potency of compounds like oleuropein and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., oleuropein) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that are essential for apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis.

  • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis as a characteristic "ladder" pattern.[5]

Signaling Pathways and Experimental Workflows

The anticancer effects of oleuropein and its derivatives are mediated through the modulation of various signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (e.g., Oleuropein solutions) treatment Treatment with Compound (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) incubation->pathway_analysis ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant pathway_results Pathway Modulation Results pathway_analysis->pathway_results

Caption: A typical experimental workflow for evaluating the anticancer potency of a compound.

Oleuropein and its aglycone have been shown to affect key signaling pathways involved in cancer cell proliferation and survival, such as the HER2 and PI3K/Akt pathways.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Bcl2->Proliferation Inhibits Apoptosis Oleuropein Oleuropein / Derivatives Oleuropein->HER2 Inhibits

References

Safety Operating Guide

Personal protective equipment for handling 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 10-Hydroxyoleoside 11-methyl ester in a laboratory setting. The following procedures are based on best practices for handling similar oleuropein (B1677263) derivatives and related fatty acid methyl esters, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications & Remarks
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Inspect gloves prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] Wear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Not generally required under normal use with adequate ventilation.If vapors or aerosols are generated, a respirator may be required.

II. Safe Handling and Storage Protocol

Adherence to a strict handling and storage protocol is vital to maintain the integrity of the compound and the safety of laboratory personnel.

A. Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Use a chemical fume hood if there is a potential for generating aerosols or if heating the compound.

B. Handling Procedures:

  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Weighing and Transfer:

    • Handle the compound in a designated area, away from ignition sources.[2]

    • Avoid direct contact with skin and eyes.

    • Minimize the creation of dust or aerosols.

  • In Case of a Spill:

    • Evacuate the immediate area if necessary.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.

    • For larger spills, follow emergency procedures and contact the appropriate safety personnel.[3]

C. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Store in a cool, dark place, away from heat and direct sunlight. Oleuropein and its derivatives can be sensitive to light and temperature.[2][5][6][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal:

    • Dispose of the compound in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the product to enter drains.[3]

  • Contaminated Materials:

    • Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container.[3]

  • Container Disposal:

    • Rinse empty containers thoroughly before disposal.

    • Dispose of containers in accordance with institutional and regulatory guidelines.

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the experimental workflow for handling this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.